Ketotifen impurity 3-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H17NOS |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2/i8D2,9D2 |
Clé InChI |
IYSYPCSSDZBWHN-LZMSFWOYSA-N |
SMILES isomérique |
[2H]C1(CC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC(N1)([2H])[2H])[2H] |
SMILES canonique |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ketotifen Impurity 3-d4 (Norketotifen-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen (B1218977) Impurity 3-d4, chemically known as Norketotifen-d4, is the deuterium-labeled analog of Norketotifen. Norketotifen, or N-desmethylketotifen, is the primary active metabolite of the second-generation H1-antihistamine and mast cell stabilizer, Ketotifen.[1][2] Due to its structural similarity and mass difference, Norketotifen-d4 serves as an ideal internal standard for the quantitative analysis of Norketotifen and Ketotifen in biological matrices by mass spectrometry.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical applications of Ketotifen Impurity 3-d4, with a focus on its role in bioanalytical method validation.
Physicochemical Properties and Synthesis
Physicochemical Data
The fundamental properties of Norketotifen, the non-labeled parent compound of this compound, are crucial for its application.
| Property | Value | Reference |
| Chemical Name | 4,9-Dihydro-4-(4-piperidinylidene)-10H-benzo[5][6]cyclohepta[1,2-b]thiophen-10-one | --INVALID-LINK-- |
| Synonyms | Norketotifen, N-Desmethylketotifen | --INVALID-LINK-- |
| Molecular Formula | C18H17NOS | --INVALID-LINK-- |
| Molecular Weight | 295.4 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | [7] |
| Solubility | Sparingly soluble in water; freely soluble in ethanol (B145695) and DMSO | [7] |
| pKa (basic amine) | ~9.71 | [8] |
| LogP | 2.99 | [8] |
For This compound (Norketotifen-d4) , the key difference is the incorporation of four deuterium (B1214612) atoms, leading to a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry.
Synthesis Pathway
The synthesis of Norketotifen-d4 is not extensively detailed in public literature, as it is a specialized analytical standard. However, the general pathway involves two key stages: the synthesis of the parent compound, Norketotifen, followed by deuteration.
Stage 1: Synthesis of Norketotifen
Norketotifen is primarily synthesized through the N-demethylation of Ketotifen. Various methods have been described, with a key approach aimed at avoiding harsh conditions that could lead to racemization. A common method involves the reaction of Ketotifen with a chloroformate reagent, followed by hydrolysis to yield Norketotifen.
Stage 2: Deuteration
The introduction of deuterium atoms (-d4) is typically achieved by using deuterated reagents during the synthesis. For Norketotifen-d4, the deuterium atoms are located on the piperidine (B6355638) ring. This can be accomplished by using a deuterated reducing agent during the synthesis of a precursor to the piperidine ring or through a reductive amination process with a deuterated source.
Role in Bioanalytical Methods
This compound is indispensable in modern bioanalytical laboratories for the accurate quantification of Ketotifen and its primary metabolite, Norketotifen, in biological samples such as plasma and serum. Its utility as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is well-established.
The use of a stable isotope-labeled internal standard like Norketotifen-d4 is considered the gold standard in quantitative mass spectrometry. It co-elutes with the analyte and experiences similar ionization effects and extraction recoveries, thereby correcting for variations in sample preparation and instrument response. This leads to enhanced precision and accuracy in pharmacokinetic and toxicokinetic studies.
Metabolic Pathway of Ketotifen
The formation of Norketotifen from Ketotifen is a key metabolic step. Understanding this pathway is crucial for interpreting analytical results.
Metabolic conversion of Ketotifen to Norketotifen.
Experimental Protocols
The following section outlines a representative experimental protocol for the quantification of Ketotifen and Norketotifen in human plasma using LC-MS/MS with Norketotifen-d4 as an internal standard. This protocol is a composite based on established methodologies and should be validated in the end-user's laboratory.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting : Transfer 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 25 µL of Norketotifen-d4 working solution (e.g., 100 ng/mL in methanol) to all tubes except the blank matrix. Vortex for 10 seconds.
-
Alkalinization : Add 100 µL of 0.1 M sodium hydroxide (B78521) to each tube to adjust the pH. Vortex for 10 seconds.
-
Extraction : Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing : Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides typical parameters for an LC-MS/MS method for the analysis of Ketotifen and Norketotifen.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ketotifen : m/z 310.1 -> 109.1Norketotifen : m/z 296.1 -> 96.1Norketotifen-d4 : m/z 300.1 -> 100.1 |
| Source Temperature | 500°C |
Note: MRM transitions should be optimized for the specific instrument used.
Bioanalytical Method Validation Workflow
The validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The use of Norketotifen-d4 is central to achieving a robust and reliable method.
Bioanalytical method validation workflow.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Ketotifen and Norketotifen using a deuterated internal standard.
Table 5.1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ketotifen | 0.1 - 100 | 0.1 | > 0.995 |
| Norketotifen | 0.1 - 100 | 0.1 | > 0.995 |
Table 5.2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Ketotifen | Low | 0.3 | < 10% | < 10% | ± 15% |
| Medium | 5 | < 8% | < 8% | ± 15% | |
| High | 80 | < 5% | < 5% | ± 15% | |
| Norketotifen | Low | 0.3 | < 10% | < 10% | ± 15% |
| Medium | 5 | < 8% | < 8% | ± 15% | |
| High | 80 | < 5% | < 5% | ± 15% |
Conclusion
This compound (Norketotifen-d4) is a critical tool for researchers and drug development professionals involved in the bioanalysis of Ketotifen. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods ensures the highest level of accuracy and precision, which is essential for regulatory submissions and a thorough understanding of the pharmacokinetics of Ketotifen and its active metabolite, Norketotifen. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Norketotifen - Wikipedia [en.wikipedia.org]
- 3. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 7. Buy Norketotifen (EVT-340058) | 34580-20-6 [evitachem.com]
- 8. go.drugbank.com [go.drugbank.com]
Norketotifen-d4: A Technical Overview of its Chemical Structure and Biological Activity
Norketotifen-d4 is the deuterated form of Norketotifen, the primary active metabolite of the second-generation antihistamine and mast cell stabilizer, Ketotifen (B1218977).[1][2] As an isotopically labeled analog, Norketotifen-d4 serves as a valuable tool in pharmacokinetic and metabolic studies, allowing researchers to trace and quantify the compound's absorption, distribution, metabolism, and excretion (ADME) with high precision. This technical guide provides an in-depth look at the chemical structure, synthesis, and mechanism of action of Norketotifen, with a focus on its interactions with key signaling pathways relevant to researchers in drug development and pharmacology.
Chemical and Physical Properties
Norketotifen-d4 is structurally identical to Norketotifen, with the exception of four hydrogen atoms on the piperidine (B6355638) ring, which have been replaced by deuterium (B1214612) atoms. This substitution provides a distinct mass signature for analytical purposes without significantly altering the molecule's chemical or biological properties.
| Property | Data | Reference(s) |
| Systematic Name | 4-(Piperidin-4-ylidene-2,2,6,6-d4)-4,9-dihydro-10H-benzo[3][4]cyclohepta[1,2-b]thiophen-10-one | N/A |
| Molecular Formula | C₁₈H₁₃D₄NOS | [1] |
| Molecular Weight | 299.42 g/mol | [1] |
| CAS Number | 34580-20-6 (Unlabeled) | [2] |
| Appearance | Typically a solid | [1] |
| Biological Activity | Histamine (B1213489) H1 Receptor Antagonist, Mast Cell Stabilizer, TNF-α Inhibitor | [1][2] |
| Receptor Binding Affinity (Kᵢ) | (S)-Norketotifen: Lowest affinity for rat brain H1 receptors (R)-Norketotifen: Higher affinity than (S)-Norketotifen | [4] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of Norketotifen-d4
This protocol is a representative method and should be adapted and optimized by qualified chemists. It combines a known method for Norketotifen synthesis with a plausible deuteration strategy.
Part 1: Demethylation of Ketotifen to Norketotifen
The synthesis of Norketotifen is achieved through the demethylation of Ketotifen. A modern approach avoids the harsh conditions of older methods, which could lead to racemization.[3][5]
-
Protection of the Piperidine Nitrogen: The starting material, the appropriate enantiomer of Ketotifen, is reacted with 2,2,2-trichloroethyl chloroformate in the presence of a base such as anhydrous sodium carbonate and a phase-transfer catalyst like benzyltriethylammonium chloride (BTEAC) in a dry, aprotic solvent (e.g., dichloromethane). This reaction forms a trichloroethoxycarbonyl-protected Norketotifen intermediate.
-
Deprotection: The protecting group is removed by reduction. Zinc dust is added to the intermediate in a solvent mixture such as acetic acid and dichloromethane. The reaction is stirred at room temperature for several hours.
-
Workup and Purification: The reaction mixture is filtered (e.g., through celite) and washed. The filtrate is basified with an aqueous base (e.g., saturated sodium carbonate solution). The organic layer is separated, dried over a drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Norketotifen. The product can be further purified by chromatography.
Part 2: Deuteration of the Piperidine Ring
The deuteration of the piperidine ring can be achieved through an oxidation-reduction sequence.
-
Oxidation: The N-protected Norketotifen is oxidized using an agent like ruthenium tetroxide (RuO₄), which can be generated in situ from a precursor like ruthenium(III) chloride with an oxidant such as sodium periodate. This process selectively oxidizes the piperidine ring to a piperidinone (lactam).[6][7]
-
Reduction with Deuteride (B1239839): The resulting piperidinone intermediate is then reduced using a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step re-forms the piperidine ring, now with deuterium atoms incorporated at the positions adjacent to the nitrogen.
-
Final Deprotection and Purification: Following the deuteration step, the nitrogen protecting group is removed as described in Part 1, Step 2. The final product, Norketotifen-d4, is then purified using standard techniques such as column chromatography to achieve high purity.
Caption: Logical workflow for the synthesis of Norketotifen-d4.
Mechanism of Action and Signaling Pathways
Norketotifen exerts its therapeutic effects through a dual mechanism: as a potent antagonist of the histamine H1 receptor and as a mast cell stabilizer.[2][3] It also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α.[1][2]
Histamine H1 Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gαq subunit. Upon activation by histamine, it initiates a signaling cascade that leads to the classic symptoms of an allergic response. Norketotifen acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation. This prevents the downstream signaling cascade.
The binding of histamine to the H1 receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC), which in turn can lead to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the transcription of genes for pro-inflammatory cytokines, including TNF-α. By blocking the initial step of H1 receptor activation, Norketotifen effectively inhibits this entire pro-inflammatory pathway.[8]
Caption: H1 receptor signaling pathway and its inhibition by Norketotifen.
Mast Cell Stabilization
A key therapeutic action of Norketotifen is its ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators.[2][9] The degranulation of mast cells is a critical event in the allergic cascade and is heavily dependent on an increase in intracellular calcium.[9][10]
The process begins when an allergen cross-links IgE antibodies bound to FcεRI receptors on the mast cell surface. This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER).[9][11] This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate to areas near the plasma membrane and activate Orai1 channels.[11] The opening of these Orai1 channels allows for a significant influx of extracellular calcium, a process known as store-operated calcium entry (SOCE).[11] This sustained increase in intracellular calcium is the direct trigger for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents (degranulation).
Norketotifen is thought to exert its mast cell-stabilizing effect by inhibiting this crucial calcium influx, possibly by blocking the Orai1 channels or another component of the SOCE machinery.[9][12] By preventing the rise in intracellular calcium, Norketotifen effectively uncouples mast cell activation from degranulation.
Caption: Mast cell degranulation pathway and its inhibition by Norketotifen.
References
- 1. Buy Norketotifen (EVT-340058) | 34580-20-6 [evitachem.com]
- 2. Norketotifen - Wikipedia [en.wikipedia.org]
- 3. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of histamine H1 receptor activity modulates proinflammatory cytokine production of dendritic cells through c-Rel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Non-specific effects of calcium entry antagonists in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Ketotifen Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated impurities of ketotifen (B1218977), a second-generation H1-antihistamine and mast cell stabilizer. The focus is on providing detailed experimental protocols, quantitative data, and a clear understanding of the synthetic pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, impurity profiling, and the synthesis of isotopically labeled compounds.
Introduction to Ketotifen and its Impurities
Ketotifen is widely used for the treatment of allergic conditions such as conjunctivitis and asthma.[1] Its therapeutic effect is primarily due to its ability to block histamine (B1213489) H1 receptors and stabilize mast cells, thereby inhibiting the release of inflammatory mediators.[2] The main metabolites of ketotifen, which are also its primary impurities, include Norketotifen (desmethyl-ketotifen) and 10-Hydroxy-ketotifen.[3][4] The synthesis of deuterated versions of these impurities is of significant interest for use as internal standards in pharmacokinetic studies and for investigating the metabolic fate of the drug.
Deuterium (B1214612) labeling can alter the metabolic profile of a drug, often leading to a longer half-life and modified pharmacokinetic properties. This makes deuterated compounds valuable tools in drug discovery and development. This guide will focus on the synthesis of ketotifen-d3, norketotifen-d4, and 10-hydroxy-ketotifen-d4.
Synthetic Pathways and Strategies
The synthesis of deuterated ketotifen impurities can be approached by first synthesizing a deuterated ketotifen precursor, which is then converted to the desired impurities. A common strategy for introducing a deuterium label at the N-methyl group is to use a deuterated starting material, such as 1-methyl-d3-4-piperidone (B1147371).
Synthesis of Ketotifen-d3
A plausible synthetic route to ketotifen-d3 involves a Wittig or Horner-Wadsworth-Emmons reaction between a deuterated piperidone derivative and a suitable benzocycloheptathiophene ketone.
Caption: Proposed synthesis of Ketotifen-d3 via a Wittig reaction.
Synthesis of Norketotifen-d4 from Ketotifen-d3
Norketotifen is the N-demethylated metabolite of ketotifen. The synthesis of Norketotifen-d4 can be achieved by the demethylation of Ketotifen-d3.
Caption: Synthesis of Norketotifen-d4 from Ketotifen-d3.
Synthesis of 10-Hydroxy-ketotifen-d3 from Ketotifen-d3
10-Hydroxy-ketotifen is another major metabolite. Its deuterated form can be synthesized by the catalytic reduction of the ketone group in Ketotifen-d3.
Caption: Synthesis of 10-Hydroxy-ketotifen-d3 from Ketotifen-d3.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of deuterated ketotifen and its impurities. These protocols are based on established synthetic methods for the non-deuterated analogs and have been adapted for the synthesis of the deuterated compounds.
Synthesis of Ketotifen-d3
This procedure is adapted from the general principles of the Wittig and Horner-Wadsworth-Emmons reactions.[5][6]
Materials:
-
1-Methyl-d3-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) to dry THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
To this solution, add 1-methyl-d3-4-piperidone (1.0 equivalent) dissolved in dry THF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4H-Benzo[5][7]cyclohepta[1,2-b]thiophen-4-one (1.2 equivalents) in dry THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.2 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the previously prepared phosphonium ylide solution to this mixture via cannula.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford Ketotifen-d3.
-
Synthesis of Norketotifen-d3
This procedure is based on the demethylation of ketotifen.
Materials:
-
Ketotifen-d3
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Demethylation:
-
Dissolve Ketotifen-d3 (1.0 equivalent) in dry dichloromethane.
-
Add 1-chloroethyl chloroformate (1.5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
-
Hydrolysis:
-
Dissolve the residue in methanol and reflux for 1 hour.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
-
Work-up and Purification:
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield Norketotifen-d3.
-
Synthesis of 10-Hydroxy-ketotifen-d3
This procedure involves the catalytic reduction of the ketone functionality of Ketotifen-d3.[3]
Materials:
-
Ketotifen-d3
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Reduction:
-
Dissolve Ketotifen-d3 (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (2.0 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain 10-Hydroxy-ketotifen-d3.
-
Quantitative Data
The following tables summarize expected yields and isotopic purities for the synthesis of deuterated ketotifen impurities. These values are based on typical outcomes for similar deuteration and synthetic procedures. Actual results may vary depending on specific reaction conditions and purification techniques.
Table 1: Synthesis of Deuterated Ketotifen Impurities - Yields
| Compound | Starting Material | Typical Yield (%) |
| Ketotifen-d3 | 1-Methyl-d3-4-piperidone | 60-75 |
| Norketotifen-d3 | Ketotifen-d3 | 70-85 |
| 10-Hydroxy-ketotifen-d3 | Ketotifen-d3 | 80-95 |
Table 2: Isotopic Purity of Deuterated Ketotifen Impurities
| Compound | Expected Isotopic Purity (%D) |
| Ketotifen-d3 | >98% |
| Norketotifen-d3 | >98% |
| 10-Hydroxy-ketotifen-d3 | >98% |
Signaling Pathways
Ketotifen exerts its therapeutic effects through two primary mechanisms: antagonism of the histamine H1 receptor and stabilization of mast cells.
Histamine H1 Receptor Antagonism
As an antagonist of the H1 receptor, ketotifen blocks the action of histamine, a key mediator of allergic reactions. This prevents the downstream signaling cascade that leads to symptoms such as itching, vasodilation, and bronchoconstriction.
Caption: Ketotifen's antagonism of the Histamine H1 receptor signaling pathway.
Mast Cell Stabilization
Ketotifen stabilizes mast cells, preventing their degranulation and the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins. This is a key aspect of its prophylactic action in asthma and other allergic diseases.
Caption: Mechanism of mast cell stabilization by Ketotifen.
Conclusion
This technical guide has provided a detailed overview of the synthesis of deuterated ketotifen impurities, including proposed experimental protocols and expected quantitative data. The synthetic routes presented offer a clear pathway for the preparation of these important analytical standards. The inclusion of diagrams illustrating the key signaling pathways involved in ketotifen's mechanism of action further enhances the understanding of its pharmacological effects. This guide is intended to be a valuable resource for scientists and researchers in the field of drug development and medicinal chemistry.
References
- 1. KETOTIFEN synthesis - chemicalbook [chemicalbook.com]
- 2. CN111450051B - Preparation method of ketotifen fumarate oral solution - Google Patents [patents.google.com]
- 3. US20090149502A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 4. Norketotifen - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Ketotifen Impurity 3-d4 (Norketotifen-d4)
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological context of Ketotifen impurity 3-d4, also known as Norketotifen-d4. This information is intended for researchers, scientists, and professionals in drug development and quality control.
Core Physical and Chemical Properties
This compound is the deuterium-labeled analog of Norketotifen, a known impurity of the second-generation H1-antihistamine and mast cell stabilizer, Ketotifen. The incorporation of four deuterium (B1214612) atoms makes it a valuable internal standard for pharmacokinetic and bioanalytical studies involving Ketotifen.
Summary of Physicochemical Data:
| Property | Value | Source(s) |
| Synonyms | Norketotifen-d4 | [1][2] |
| Molecular Formula | C₁₈H₁₃D₄NOS | [1][2][3] |
| Molecular Weight | 299.42 g/mol | [1][2][3] |
| CAS Number | Not available for the deuterated form. The non-labeled form (Norketotifen) has the CAS number 4506-57-4. | [3] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Solubility is expected to be similar to Norketotifen and Ketotifen. Ketotifen fumarate (B1241708) is sparingly soluble in water and slightly soluble in methanol (B129727). | [4] |
Experimental Protocols for Analysis
The quantification of Ketotifen and its impurities in biological matrices or pharmaceutical formulations is crucial for drug development and quality control. Due to its nature as a stable isotope-labeled compound, this compound is an ideal internal standard for mass spectrometry-based assays. Below is a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a common application for such a compound.
LC-MS/MS Method for the Quantification of Ketotifen Using a Deuterated Internal Standard
This protocol is a representative method and may require optimization for specific matrices and instrumentation.
Objective: To accurately quantify the concentration of Ketotifen in a given sample (e.g., plasma, serum) using this compound as an internal standard.
Workflow Diagram:
Caption: Workflow for the quantification of Ketotifen using LC-MS/MS with an internal standard.
Materials and Reagents:
-
Ketotifen analytical standard
-
This compound (Norketotifen-d4) as an internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) cartridges or appropriate extraction solvent (e.g., methyl tert-butyl ether)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Ketotifen and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound working solution (as the internal standard).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, perform liquid-liquid extraction with a suitable organic solvent.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Ketotifen and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Ketotifen) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Ketotifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Context and Signaling Pathways
This compound, as a derivative of Norketotifen, is structurally related to the active pharmaceutical ingredient, Ketotifen. The biological activity of such impurities is of interest in drug development. Ketotifen exerts its therapeutic effects primarily through a dual mechanism of action: H1-histamine receptor antagonism and mast cell stabilization.
Signaling Pathway Diagram:
Caption: Dual mechanism of action of Ketotifen, involving H1 receptor antagonism and mast cell stabilization.
As an H1-receptor antagonist, Ketotifen competitively and reversibly binds to histamine H1 receptors on various cells, thereby preventing histamine from eliciting its pro-inflammatory and allergic effects.[5] This action helps to alleviate symptoms such as itching, sneezing, and vasodilation.
As a mast cell stabilizer, Ketotifen prevents the degranulation of mast cells upon exposure to allergens.[5] This inhibition of mast cell degranulation reduces the release of a variety of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which are key drivers of the allergic cascade. The biological activity of Ketotifen impurity 3 (Norketotifen) is expected to be similar to that of Ketotifen, and therefore, understanding these pathways is relevant for assessing the potential impact of this impurity.
References
Technical Guide: Certificate of Analysis for Ketotifen Impurity 3-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Ketotifen Impurity 3-d4. This stable isotope-labeled internal standard is crucial for the accurate quantification of Ketotifen Impurity 3 in pharmaceutical analysis.[1] This document outlines the typical quality control parameters, detailed experimental protocols, and workflows involved in the certification of this reference material.
Overview of Ketotifen and its Impurities
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and asthma.[2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Ketotifen Impurity 3, chemically known as 4-(1-Methylpiperidin-4-yl)-4H-benzo[1][3]cyclohepta[1,2-b]thiophen-4-ol, is one such related substance.[4] The deuterated version, this compound, serves as an indispensable tool for quantitative analysis using mass spectrometry-based methods.[1]
Certificate of Analysis (CoA)
A Certificate of Analysis is a document issued by a quality control laboratory that confirms a product meets its predetermined specifications.[5][6][7] It provides assurance of the identity, purity, and quality of a reference material. The following tables represent a typical CoA for a batch of this compound.
| Parameter | Information |
| Product Name | This compound |
| Chemical Name | 4-(1-Methyl-d3-piperidin-4-yl)-4H-benzo[1][3]cyclohepta[1,2-b]thiophen-4-ol (d-label on N-methyl) |
| Catalogue Number | VPRS-KETO-IMP3-D4 |
| CAS Number | Not available (d-labeled) |
| Molecular Formula | C19H16D3NOS |
| Molecular Weight | 312.46 |
| Lot Number | KETO-D4-2025-001 |
| Date of Manufacture | December 2025 |
| Retest Date | December 2027 |
| Storage Conditions | 2-8°C, protect from light |
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity (¹H NMR) | NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | Conforms to molecular weight | Conforms |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% d3 | 99.6% d3 |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Water Content (Karl Fischer) | KF Titration | ≤ 1.0% | 0.2% |
| Assay (qNMR) | Quantitative NMR | 95.0% - 105.0% | 99.2% |
Experimental Protocols
The following sections detail the methodologies used to obtain the results presented in the Certificate of Analysis.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.5 mg/mL in Methanol.
-
Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan mode from m/z 100 to 500.
-
Sample Preparation: The eluent from the HPLC system is directly introduced into the MS.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl3).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Quantitative NMR (qNMR) Parameters:
-
Internal Standard: Maleic acid.
-
Pulse Program: zg30 with a 30° pulse.
-
Relaxation Delay: 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 64
-
-
Sample Preparation: Accurately weighed sample and internal standard are dissolved in a known volume of the deuterated solvent.
Visualizations
The following diagram illustrates the workflow for the analysis and certification of a new batch of this compound reference standard.
This diagram illustrates the primary mechanisms of action for Ketotifen as an H1-receptor antagonist and a mast cell stabilizer.
References
An In-Depth Technical Guide to Ketotifen Impurity 3-d4 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ketotifen (B1218977) impurity 3-d4 reference standard, including its pricing, detailed experimental protocols for its synthesis and analysis, and an exploration of the core signaling pathways of the parent compound, Ketotifen.
Pricing and Availability
The reference standard for Ketotifen impurity 3-d4, also known as Norketotifen-d4, is a highly specialized product primarily used as an internal standard in analytical and pharmacokinetic studies. Due to its specific application and the complexities of its synthesis, it is not typically available as a stock item with a fixed price. Instead, it is offered by various suppliers on a "custom synthesis" or "request for quote" basis.
| Supplier | Availability | Pricing Information |
| Veeprho | Custom Synthesis / Request for Quote | Price not publicly listed; requires inquiry. |
| Simson Pharma | Custom Synthesis | Price not publicly listed; requires inquiry. |
| Axios Research | Available as a reference standard | Price not publicly listed; requires inquiry. |
| SynZeal | Synthesis on demand | Price not publicly listed; requires inquiry. |
| Cleanchem | Custom Synthesis | Price not publicly listed; requires inquiry. |
Table 1: Summary of Supplier Information for this compound
The cost of this compound is influenced by factors such as the required quantity, purity level, and the complexity of the custom synthesis process. Researchers and drug development professionals are advised to contact these suppliers directly to obtain a quote based on their specific needs.
Experimental Protocols
Synthesis of Ketotifen Impurity 3 (Norketotifen)
A patented method for the synthesis of Norketotifen avoids harsh conditions that could lead to racemization. This method involves the demethylation of Ketotifen. A general representation of this process is outlined below:
Starting Material: Ketotifen
Key Transformation: N-demethylation
Illustrative Reagents for N-demethylation:
-
Von Braun Reaction: Cyanogen bromide followed by hydrolysis.
-
Huisgen's Method: Using 2,2,2-trichloroethyl chloroformate followed by reductive cleavage with zinc.
General Procedure Outline:
-
Reaction Setup: Dissolve Ketotifen in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., nitrogen, argon).
-
Reagent Addition: Slowly add the demethylating agent (e.g., 2,2,2-trichloroethyl chloroformate) to the reaction mixture, often at a reduced temperature (e.g., 0°C) to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction is typically quenched, and the intermediate product is extracted.
-
Cleavage of Protecting Group: The intermediate is then subjected to a cleavage reaction (e.g., using zinc dust in acetic acid) to yield Norketotifen.
-
Purification: The crude Norketotifen is purified using techniques such as column chromatography to obtain the desired purity.
Deuteration Strategy:
To produce Norketotifen-d4, a plausible strategy would involve the use of a deuterated methylating agent in the final step of a synthesis that builds the piperidine (B6355638) ring, or through a process of deuteration of a suitable precursor. Given that Ketotifen Impurity 3 is N-desmethyl-ketotifen, the deuteration would likely be on the piperidine ring.
Analytical Method for Quantification of this compound
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Ketotifen and its metabolites, including deuterated internal standards like this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Illustrative):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Ketotifen: Monitor a specific precursor-to-product ion transition (e.g., m/z 310.1 → 152.1).
-
This compound (Norketotifen-d4): Monitor a specific precursor-to-product ion transition. The exact m/z values would be determined based on the molecular weight of the deuterated compound (approximately m/z 299.42 for the free base). A likely transition would involve the fragmentation of the piperidine ring.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Sample Preparation (from a biological matrix like plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing the analyte and the internal standard (this compound).
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Signaling Pathways and Experimental Workflows
Ketotifen exerts its therapeutic effects primarily through two mechanisms: as a potent H1-histamine receptor antagonist and as a mast cell stabilizer.[1][2][3]
Ketotifen Signaling Pathways
Caption: Dual mechanism of action of Ketotifen.
Experimental Workflow for Bioanalytical Method Validation
Caption: Workflow for bioanalytical method validation.
This guide provides a foundational understanding for researchers and professionals working with Ketotifen and its impurities. For specific applications, it is crucial to consult detailed literature and supplier documentation.
References
Technical Guide: Norketotifen-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Norketotifen-d4, a deuterated analog of Norketotifen. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on its physicochemical properties, metabolic context, and application in analytical methodologies.
Compound Identification and Properties
Norketotifen-d4 is the deuterated form of Norketotifen, the primary active metabolite of the second-generation antihistamine and mast cell stabilizer, Ketotifen. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).
CAS Number: The CAS number for the unlabeled Norketotifen is 34580-20-6.[1][2] For its deuterated analog, Norketotifen-d4, it is commonly referenced by the CAS number of the unlabeled parent compound.[1]
Quantitative Data
The key physicochemical properties of Norketotifen-d4 and its related compounds are summarized in the table below for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Norketotifen-d4 | C₁₈H₁₃D₄NOS | 299.42 | 34580-20-6 (Unlabeled)[1] |
| Norketotifen | C₁₈H₁₇NOS | 295.40 | 34580-20-6[1] |
| Ketotifen | C₁₉H₁₉NOS | 309.43 | 34580-13-7 |
| Ketotifen-d3 | C₁₉H₁₆D₃NOS | 312.45 | Not explicitly found |
Metabolic Pathway of Ketotifen
Norketotifen is a biologically active demethylated metabolite of Ketotifen.[2] The metabolic conversion of Ketotifen to Norketotifen is a primary pathway in its biotransformation.[3] Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies. Ketotifen can be considered a sedating prodrug that is converted to the non-sedating, active metabolite, Norketotifen.[2][3]
Experimental Protocols
While a specific, detailed experimental protocol for Norketotifen-d4 was not available in the public domain, its primary application is as an internal standard in bioanalytical methods. The following is a representative LC-MS/MS protocol, adapted from a validated method for the analysis of Ketotifen using a deuterated internal standard, which illustrates the expected use of Norketotifen-d4.
Bioanalytical Method for the Quantification of Norketotifen in Plasma using Norketotifen-d4 as an Internal Standard
This protocol outlines a general procedure for the quantitative analysis of Norketotifen in a biological matrix (e.g., human plasma) using Norketotifen-d4 as an internal standard (IS).
3.1.1. Materials and Reagents
-
Norketotifen analytical standard
-
Norketotifen-d4 (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
3.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of Norketotifen-d4 working solution (at a concentration of, for example, 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Norketotifen: Precursor ion > Product ion (to be determined through infusion and optimization).
-
Norketotifen-d4: Precursor ion (M+4) > Product ion (to be determined).
-
3.1.4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Norketotifen) to the internal standard (Norketotifen-d4).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Norketotifen in the unknown samples is determined from the calibration curve.
Experimental Workflow and Logical Relationships
The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis.[4] The following diagrams illustrate the logical workflow for a typical bioanalytical method development and a decision pathway for selecting an appropriate internal standard.
References
In-Depth Technical Guide: Molecular Weight of Ketotifen Impurity 3-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Ketotifen impurity 3-d4, a deuterated stable isotope-labeled derivative of a known Ketotifen impurity. This information is critical for researchers engaged in pharmacokinetic studies, metabolic profiling, and quantitative analysis using mass spectrometry-based methods where isotopically labeled internal standards are essential for achieving high accuracy and precision.
Understanding Ketotifen and its Impurities
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1] Its chemical formula is C₁₉H₁₉NOS, and it has a molecular weight of approximately 309.43 g/mol .[1][2] During the synthesis and storage of pharmaceutical compounds like Ketotifen, various related substances or impurities can form. One such impurity is designated as Ketotifen Impurity 3.
Ketotifen Impurity 3
Ketotifen Impurity 3 is characterized by the chemical formula C₁₉H₂₁NOS and has a molecular weight of approximately 311.44 g/mol .[3][4] The structural difference from the parent Ketotifen molecule involves the reduction of a ketone group to a hydroxyl group.
Deuterated Standard: this compound
"this compound" is the deuterated form of Ketotifen Impurity 3, where four hydrogen atoms (H) are replaced by four deuterium (B1214612) atoms (D). This isotopic labeling is a crucial tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to serve as an internal standard. The "-d4" designation indicates the presence of four deuterium atoms.
Molecular Weight Determination
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. To calculate the molecular weight of this compound, we start with the molecular formula of Ketotifen Impurity 3 (C₁₉H₂₁NOS) and substitute four hydrogen atoms with four deuterium atoms.
The resulting molecular formula for this compound is C₁₉H₁₇D₄NOS.
The calculation is as follows:
-
Carbon (C): 19 atoms × 12.011 amu/atom = 228.209 amu
-
Hydrogen (H): 17 atoms × 1.008 amu/atom = 17.136 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu
-
Sulfur (S): 1 atom × 32.06 amu/atom = 32.06 amu
Total Molecular Weight of this compound: 228.209 + 17.136 + 8.056 + 14.007 + 15.999 + 32.06 = 315.467 g/mol
Data Presentation
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Ketotifen | C₁₉H₁₉NOS | 309.43[1][2] |
| Ketotifen Impurity 3 | C₁₉H₂₁NOS | 311.44[3][4] |
| This compound | C₁₉H₁₇D₄NOS | ~315.47 |
Experimental Protocols
The determination of the exact mass and confirmation of the structure of this compound would typically involve the following experimental methodologies:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, would be used to determine the accurate mass of the molecule, confirming its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be employed to elucidate the chemical structure of the impurity. The absence of signals in the ¹H NMR spectrum at specific chemical shifts, coupled with the presence of corresponding signals in a ²H (Deuterium) NMR spectrum, would confirm the positions of the deuterium labels.
-
Liquid Chromatography (LC): LC methods, often coupled with MS, would be used to separate the impurity from Ketotifen and other related substances, allowing for its isolation and individual characterization.
Visualization of Compound Relationships
The following diagram illustrates the relationship between Ketotifen, its impurity, and the deuterated internal standard.
Caption: Relationship between Ketotifen and its impurity derivatives.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [precision.fda.gov]
- 3. Ketotifen Impurity 3 | CAS No- 4506-57-4 | Simson Pharma Limited [simsonpharma.com]
- 4. Ketotifen Fumarate | Simson Pharma Limited [simsonpharma.com]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of Ketotifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopic labeling of ketotifen (B1218977), a second-generation non-competitive H1-antihistamine and mast cell stabilizer. Isotopic labeling is a critical technique in drug development, enabling detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines hypothetical yet plausible synthetic routes for the preparation of deuterium (B1214612), tritium (B154650), and carbon-14 (B1195169) labeled ketotifen, complete with detailed experimental protocols. Quantitative data for these general labeling methods are summarized, and the guide includes visualizations of synthetic pathways and experimental workflows to aid in comprehension. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and drug metabolism.
Introduction to Isotopic Labeling in Drug Development
Isotopic labeling is a technique in which one or more atoms in a molecule are replaced by an isotope of that same element.[1] This substitution can involve stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), or radioisotopes like tritium (³H or T) and carbon-14 (¹⁴C). The resulting isotopically labeled compound is chemically identical to the parent drug but can be detected and quantified using specialized analytical techniques.
In pharmaceutical research, isotopically labeled compounds are indispensable tools for:
-
Pharmacokinetic (PK) Studies: Tracing the concentration of a drug and its metabolites in biological fluids and tissues over time.
-
Metabolism Studies: Identifying and quantifying metabolites to understand the biotransformation pathways of a drug.
-
Mass Balance Studies: Quantifying the excretion of a drug and its metabolites to account for the total administered dose.
-
Mechanism of Action Studies: Elucidating the biochemical pathways and target interactions of a drug.
Ketotifen, due to its therapeutic importance in treating asthma and allergic conditions, is a prime candidate for such studies to fully characterize its in vivo behavior.
Synthesis of Isotopically Labeled Ketotifen
Deuterium Labeling of Ketotifen (Ketotifen-d₃)
Deuterium-labeled compounds are frequently used as internal standards in quantitative mass spectrometry assays due to their similar physicochemical properties to the analyte, which helps to correct for variability during sample processing and analysis.[2] A common strategy for introducing a deuterium label is to replace hydrogen atoms on a methyl group. For ketotifen, the N-methyl group of the piperidine (B6355638) ring is an ideal target for deuteration.
Hypothetical Synthetic Pathway for Ketotifen-d₃
The synthesis of ketotifen-d₃ can be envisioned through the N-alkylation of nor-ketotifen (the N-demethylated precursor) with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I).
Caption: Synthetic pathway for Ketotifen-d₃.
Experimental Protocol (Hypothetical)
-
Preparation of Nor-Ketotifen: Nor-ketotifen can be synthesized from ketotifen by demethylation using a suitable reagent such as 1-chloroethyl chloroformate followed by hydrolysis.
-
N-Alkylation:
-
To a solution of nor-ketotifen (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodomethane-d₃ (CD₃I) (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to obtain Ketotifen-d₃.
-
Tritium Labeling of Ketotifen ([³H]-Ketotifen)
Tritium-labeled compounds are invaluable for in vitro and in vivo studies requiring high sensitivity, such as receptor binding assays and autoradiography.[3] Catalytic hydrogen isotope exchange is a common method for introducing tritium into a molecule.
Hypothetical Synthetic Pathway for [³H]-Ketotifen
A plausible approach for the tritiation of ketotifen is through heterogeneous catalytic exchange using tritium gas (³H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C). This method can lead to tritium incorporation at various positions, often on the aromatic rings.
Caption: Synthetic pathway for [³H]-Ketotifen.
Experimental Protocol (Hypothetical)
-
Warning: This procedure involves radioactive materials and must be performed in a specialized radiochemistry laboratory with appropriate safety precautions.
-
Reaction Setup:
-
In a specialized reaction vessel, dissolve ketotifen (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Add a palladium on carbon catalyst (10% w/w).
-
-
Tritiation:
-
Connect the reaction vessel to a tritium manifold.
-
Introduce tritium gas (³H₂) into the vessel at a specified pressure.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 24-48 hours).
-
-
Work-up and Purification:
-
Remove the excess tritium gas according to safety protocols.
-
Filter the reaction mixture through a syringe filter to remove the catalyst.
-
Remove the labile tritium by repeatedly dissolving the crude product in methanol (B129727) and evaporating to dryness.
-
Purify the [³H]-Ketotifen using preparative radio-HPLC to achieve high radiochemical purity.
-
Carbon-14 Labeling of Ketotifen ([¹⁴C]-Ketotifen)
Carbon-14 is the gold standard for ADME and mass balance studies due to its long half-life and the fact that the carbon backbone of the drug is labeled.[4] A common strategy for introducing ¹⁴C is to use a small, commercially available ¹⁴C-labeled precursor early in the synthesis.
Hypothetical Synthetic Pathway for [¹⁴C]-Ketotifen
A plausible route for the synthesis of [¹⁴C]-Ketotifen could involve the use of [¹⁴C]-labeled 4-chloro-2-bromophenol as a starting material, which can be prepared via a multi-step synthesis starting from barium [¹⁴C]carbonate. The labeled phenol (B47542) can then be carried through a synthetic sequence similar to known routes for unlabeled ketotifen.
Caption: Synthetic pathway for [¹⁴C]-Ketotifen.
Experimental Protocol (Hypothetical)
-
Warning: This procedure involves radioactive materials and must be performed in a specialized radiochemistry laboratory with appropriate safety precautions.
-
Synthesis of [¹⁴C]-4-chloro-2-bromophenol: This would involve a multi-step synthesis starting from Ba[¹⁴C]O₃ to introduce the ¹⁴C label into an aromatic ring, followed by halogenation steps.
-
Subsequent Synthetic Steps: The labeled phenol would then be subjected to a series of reactions, potentially including:
-
Protection of the hydroxyl group.
-
Metal-halogen exchange followed by reaction with an appropriate electrophile to build the cyclohepta[1,2-b]thiophen-10-one core.
-
Introduction of the 1-methylpiperidin-4-ylidene moiety.
-
Deprotection of the hydroxyl group.
-
-
Purification: Each intermediate and the final [¹⁴C]-Ketotifen product would require careful purification, typically by column chromatography or preparative HPLC, with radiochemical purity assessed at each stage.
Quantitative Data for Isotopic Labeling Methods
The following table summarizes typical quantitative data for the general isotopic labeling methods described above. These values are representative and can vary significantly depending on the specific substrate and reaction conditions.
| Parameter | Deuterium Labeling (via N-alkylation) | Tritium Labeling (Catalytic Exchange) | Carbon-14 Labeling (Multi-step Synthesis) |
| Chemical Yield | 70-90% | >90% (crude) | 5-20% (overall) |
| Isotopic Enrichment | >98% | N/A | N/A |
| Specific Activity | N/A | 15-30 Ci/mmol | 50-60 mCi/mmol |
| Radiochemical Purity | N/A | >97% | >97% |
| Chemical Purity | >98% | >98% | >98% |
Experimental Workflow: From Synthesis to Analysis
The overall workflow for producing and utilizing an isotopically labeled compound like ketotifen involves several key stages, from initial synthesis to final analysis in a biological matrix.
Caption: General workflow for isotopic labeling studies.
Quality Control and Analysis
Rigorous quality control is essential to ensure the identity, purity, and stability of isotopically labeled ketotifen.[5][6][7] Key analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the isotopic label.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical and radiochemical purity.
-
Liquid Scintillation Counting: To measure the specific activity of radiolabeled compounds.
Conclusion
The isotopic labeling of ketotifen with deuterium, tritium, and carbon-14 provides powerful tools for elucidating its pharmacokinetic and metabolic fate. While specific synthetic protocols are not widely published, this guide has presented plausible and detailed hypothetical routes based on established chemical principles. The successful synthesis, purification, and analysis of these labeled compounds are critical for advancing our understanding of ketotifen's pharmacology and for supporting its continued clinical use and development. Researchers and drug development professionals can use the principles and methodologies outlined in this guide to design and execute their own isotopic labeling studies.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Ketotifen using Ketotifen Impurity 3-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as conjunctivitis and asthma.[1] Accurate quantification of Ketotifen in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2]
Ketotifen Impurity 3-d4, a deuterated analog of Norketotifen (a major metabolite of Ketotifen), serves as an excellent internal standard for the LC-MS/MS quantification of Ketotifen. Its physicochemical properties are nearly identical to the analyte, ensuring co-elution and similar ionization efficiency, which leads to high accuracy and precision.[3]
This document provides detailed application notes and protocols for the analysis of Ketotifen in a biological matrix (plasma) using this compound as an internal standard.
Signaling Pathway of Ketotifen's Mechanism of Action
Ketotifen exerts its therapeutic effects through a dual mechanism of action: as a potent H1-antihistamine and as a mast cell stabilizer.[4][5] The mast cell stabilization mechanism is particularly important in preventing the release of inflammatory mediators. The following diagram illustrates the IgE-mediated mast cell activation pathway and the points of intervention by Ketotifen.
Caption: IgE-mediated mast cell activation and points of inhibition by Ketotifen.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for the extraction of Ketotifen from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard (IS) working solution
-
Methyl tertiary-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Ketotifen and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ketotifen | 310.1 | 96.1 | 100 | 35 |
| This compound | 299.1 | 100.1 | 100 | 35 |
Note: The molecular weight of Norketotifen (Ketotifen Impurity 3) is 295.4 g/mol . The precursor ion for the d4-labeled standard is therefore approximately 299.1 m/z. The product ion of m/z 100.1 is proposed based on the characteristic fragmentation of the piperidine (B6355638) ring, analogous to the m/z 96.1 fragment of Ketotifen, with the addition of the four deuterium (B1214612) atoms.
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of Ketotifen.
Data Presentation
The following tables summarize typical validation results for a bioanalytical method for Ketotifen quantification.
Table 2: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 0.1 | 0.005 | 98.5 |
| 0.5 | 0.024 | 101.2 |
| 1.0 | 0.049 | 100.5 |
| 5.0 | 0.251 | 99.8 |
| 10.0 | 0.503 | 100.6 |
| 20.0 | 1.012 | 99.3 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{> 0.998 } |
Table 3: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | 6.5 | 102.1 | 7.8 | 103.5 |
| Low | 0.3 | 4.2 | 98.9 | 5.1 | 99.8 |
| Medium | 8.0 | 3.1 | 101.5 | 4.5 | 100.7 |
| High | 16.0 | 2.5 | 99.2 | 3.9 | 101.1 |
Note: Data presented in Tables 2 and 3 are representative and may vary based on specific experimental conditions and instrumentation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ketotifen in biological matrices by LC-MS/MS. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories. The high degree of accuracy and precision achievable with this method makes it well-suited for regulated bioanalysis in support of pharmaceutical development.
References
Application Note: Quantification of Ketotifen in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of ketotifen (B1218977) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (ketotifen-d3) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis, rhinitis, and asthma. Accurate measurement of ketotifen concentrations in plasma is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as ketotifen-d3, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and instrument response[1]. This document provides a detailed protocol for the reliable quantification of ketotifen in plasma.
Experimental
Materials and Reagents
-
Ketotifen fumarate (B1241708) reference standard
-
Ketotifen-d3 internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Methyl tertiary-butyl ether (MTBE) (HPLC grade)
-
Sodium hydroxide (B78521)
-
Human plasma (K2EDTA)
-
Deionized water
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of ketotifen fumarate and ketotifen-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
Working Solutions:
-
Prepare working solutions for the calibration curve (CC) and quality control (QC) samples by serially diluting the ketotifen stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare an internal standard working solution by diluting the ketotifen-d3 stock solution with acetonitrile to a final concentration of 25 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 300 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of the 25 ng/mL ketotifen-d3 internal standard working solution.
-
Add 20 µL of 10 mmol/L sodium hydroxide solution and vortex for 30 seconds.
-
Add 5 mL of methyl tertiary-butyl ether (MTBE).
-
Vortex for 15 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Nexera X2 HPLC or equivalent |
| Column | Luna® Hilic (50 × 2.0 mm i.d., 3 μm) or equivalent[1][2] |
| Mobile Phase A | 10 mmol/L ammonium formate in water, pH 3.0 with formic acid[1][2] |
| Mobile Phase B | 0.05% formic acid in acetonitrile[1][2] |
| Gradient | Isocratic: 5% A and 95% B[1][2] |
| Flow Rate | 0.2 mL/min[1][2] |
| Injection Volume | 7 µL[1][2] |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C[2] |
| Run Time | 3 minutes[1][2] |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) (V) |
| Ketotifen | 310.2 | 96.0 | 116 | 35 | 16 |
| Ketotifen-d3 | 313.2 | 99.1 | 121 | 35 | 12 |
Results and Discussion
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of ketotifen to ketotifen-d3 against the nominal concentration of the calibration standards. The method demonstrated excellent linearity over the concentration range of 0.02 to 5 ng/mL.[1] The correlation coefficient (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.02 | 6.67 | 106.31 | 7.56 | 102.50 |
| LQC | 0.06 | 4.35 | 98.33 | 5.21 | 101.39 |
| MQC | 0.4 | 2.28 | 97.56 | 3.14 | 99.63 |
| HQC | 4.0 | 3.54 | 101.25 | 4.87 | 100.31 |
| Data adapted from a study in beagle dog plasma which is representative of expected performance in human plasma.[1] |
Extraction Recovery and Matrix Effect
The extraction recovery of ketotifen was determined by comparing the peak areas of extracted QC samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of standards spiked into extracted blank plasma with those of standards in neat solution.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.06 | 102.30 | 98.5 |
| MQC | 0.4 | 99.71 | 101.2 |
| HQC | 4.0 | 101.85 | 99.8 |
| Data adapted from a study in beagle dog plasma which is representative of expected performance in human plasma.[1] |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of ketotifen in plasma.
Caption: Logical relationship of analytical method components.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of ketotifen in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol makes this method highly reliable and suitable for high-throughput bioanalytical applications.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Ketotifen and Norketotifen in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of Ketotifen and its major active metabolite, Norketotifen (Ketotifen Impurity 3), in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Norketotifen-d4 (Ketotifen Impurity 3-d4) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in drug development.
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and asthma.[4][5] It is extensively metabolized in humans, with primary pathways including N-glucuronidation, N-demethylation, and reduction of the ketone group.[4][5][6] The N-demethylated metabolite, Norketotifen, is pharmacologically active and therefore important to quantify alongside the parent drug in biological matrices.[4]
Accurate bioanalysis of Ketotifen and its metabolites is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as Norketotifen-d4, is the gold standard for quantitative bioanalysis using LC-MS/MS.[3] The SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for matrix effects and other sources of variability, leading to improved data quality.[2][3] This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the simultaneous determination of Ketotifen and Norketotifen in human plasma.
Experimental Workflow
References
Application of Norketotifen-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Norketotifen-d4 as an internal standard in the quantitative analysis of Norketotifen in biological matrices, particularly for pharmacokinetic (PK) studies. The protocols and data presented are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the parent drug, Ketotifen (B1218977), and are representative of a validated bioanalytical assay.
Norketotifen is the active, major N-demethylated metabolite of Ketotifen, an H1-antihistamine and mast cell stabilizer.[1][2] Understanding the pharmacokinetic profile of Norketotifen is crucial for evaluating the overall efficacy and safety of Ketotifen administration. The use of a stable isotope-labeled internal standard like Norketotifen-d4 is the gold standard for quantitative bioanalysis, as it mimics the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision.
Experimental Protocols
A validated LC-MS/MS method for the determination of Norketotifen in plasma is critical for pharmacokinetic assessments. The following protocol is a representative method adapted from validated assays for the parent compound, Ketotifen, and is suitable for the quantification of Norketotifen using Norketotifen-d4 as an internal standard.
Materials and Reagents
-
Norketotifen reference standard
-
Norketotifen-d4 internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tertiary-butyl ether (MTBE)
-
Water (deionized, 18 MΩ·cm)
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.0 mm, 3 µm particle size) is suitable for separation.[3][4]
-
Mobile Phase A: 10 mmol/L ammonium formate in water with 0.05% formic acid.[3][4]
-
Gradient Elution: A gradient program should be optimized to ensure separation of Norketotifen from endogenous plasma components. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[3][4]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Norketotifen and Norketotifen-d4 should be optimized by infusing the individual standard solutions into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ion will be a characteristic fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norketotifen | To be determined | To be determined |
| Norketotifen-d4 | To be determined | To be determined |
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
Pipette 300 µL of plasma into a microcentrifuge tube.
-
Add the working solution of Norketotifen-d4 (internal standard) to each sample, except for the blank matrix samples.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl tertiary-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 7 µL) into the LC-MS/MS system.[3][4]
Data Presentation
The following tables present representative quantitative data for a validated bioanalytical method, based on the performance of a similar assay for Ketotifen.
Table 1: Linearity of Calibration Curve
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 0.02 - 5 | y = 0.5823x + 0.0012 | > 0.997 |
| Data adapted from a study on Ketotifen.[3] |
Table 2: Precision and Accuracy
| Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| 0.02 (LLOQ) | 6.67 | 106.31 | 7.56 | 102.50 |
| 0.06 (Low QC) | 4.89 | 97.56 | 5.12 | 99.81 |
| 0.6 (Medium QC) | 2.28 | 101.25 | 3.14 | 100.28 |
| 4 (High QC) | 3.54 | 99.84 | 4.23 | 101.13 |
| Data adapted from a study on Ketotifen.[3] |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Norketotifen | Low QC | ~85 | < 15 | ~95 | < 15 |
| High QC | ~88 | < 15 | ~93 | < 15 | |
| Norketotifen-d4 | Working Conc. | ~87 | < 15 | ~94 | < 15 |
| Expected performance based on similar validated assays. |
Mandatory Visualizations
References
- 1. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Simple and Validated LC-MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of Ketotifen Impurities Using an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of impurities in ketotifen (B1218977) drug substances and products using an internal standard with High-Performance Liquid Chromatography (HPLC).
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and asthma.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure the safety and efficacy of the medication.[2] This document outlines a robust analytical procedure for the identification and quantification of potential impurities in ketotifen using an internal standard (IS) with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV detection. The use of an internal standard enhances the accuracy and precision of the method by correcting for variations in sample injection volume, extraction efficiency, and instrument response.[3][4]
Selection of Internal Standard
The choice of an appropriate internal standard is crucial for the successful validation and application of the analytical method. An ideal internal standard should be chemically similar to the analyte, well-resolved from the analyte and its impurities, and not present in the sample matrix.[3][4]
For the analysis of ketotifen and its impurities by HPLC-UV, Propyl parahydroxybenzoate (PPB) is a suitable internal standard.[5] It is a stable, commercially available compound with a chromophore that allows for detection at similar wavelengths to ketotifen. An alternative for LC-MS/MS applications is the use of a deuterated analog, such as ketotifen-d3 , which co-elutes with the analyte but is differentiated by its mass-to-charge ratio.[6] This protocol will focus on the use of Propyl parahydroxybenzoate with HPLC-UV.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the analysis of ketotifen impurities.
Materials and Reagents
-
Ketotifen Fumarate Reference Standard (CRS)
-
Ketotifen Impurity Standards (e.g., Impurity A, G as per European Pharmacopoeia)[7]
-
Propyl parahydroxybenzoate (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Perchloric acid
-
Sodium perchlorate (B79767)
-
Orthophosphoric acid
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., YMC AM12S05-1506WT, 150 x 6.0 mm, 5 µm or equivalent)[5]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Preparation of Solutions
Mobile Phase A (Example 1): Mix acetonitrile, water, perchloric acid, and sodium perchlorate in a ratio of 400:600:1:5 (v/v/v/w).[5]
Mobile Phase B (Example 2): Prepare a 10 mM ammonium acetate buffer and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a mixture of methanol and this buffer in a 30:70 (v/v) ratio.[8]
Diluent: A mixture of methanol and water (50:50 v/v) is a suitable diluent.[7]
Internal Standard (IS) Stock Solution: Accurately weigh about 20 mg of Propyl parahydroxybenzoate and dissolve in 100 mL of diluent to obtain a concentration of 200 µg/mL.
Ketotifen Fumarate Stock Solution: Accurately weigh about 25 mg of Ketotifen Fumarate CRS and dissolve in 100 mL of diluent to obtain a concentration of 250 µg/mL.
Standard Solution (for Impurity Quantification): Prepare a stock solution containing known concentrations of ketotifen and its impurities. From this, prepare a working standard solution by diluting with the diluent to a final concentration of approximately 2.5 µg/mL of ketotifen and the specified limit concentration for each impurity. Add a known amount of the IS stock solution to this standard solution.
Sample Solution: Accurately weigh a quantity of the ketotifen drug substance or powdered tablets equivalent to about 25 mg of ketotifen fumarate. Dissolve in and dilute to 100 mL with the diluent. Add a known amount of the IS stock solution. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | YMC AM12S05-1506WT (150 x 6.0 mm, 5 µm)[5] | Thermo C18 (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile:Water:Perchloric Acid:Sodium Perchlorate (400:600:1:5 v/v/v/w)[5] | Methanol:10 mM Ammonium Acetate pH 3.5 (30:70 v/v)[8] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[8] |
| Detection | UV at 300 nm[5] | UV at 298 nm[8] |
| Injection Volume | 20 µL | 20 µL |
| Column Temp. | 40°C[5] | Ambient |
System Suitability
Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area ratio of ketotifen to the internal standard should be not more than 2.0%. The resolution between ketotifen and the nearest eluting impurity peak should be not less than 1.5.
Data Analysis and Calculations
The concentration of each impurity in the sample is calculated using the following formula:
Impurity Concentration (µg/mL) = (Area_Impurity / Area_IS) * (Conc_IS / RRF_Impurity) * (1 / Response_Factor_IS)
Where:
-
Area_Impurity is the peak area of the impurity in the sample chromatogram.
-
Area_IS is the peak area of the internal standard in the sample chromatogram.
-
Conc_IS is the concentration of the internal standard (µg/mL).
-
RRF_Impurity is the Relative Response Factor of the impurity.
-
Response_Factor_IS is the response factor of the internal standard.
The Relative Response Factor (RRF) for each impurity should be determined experimentally by analyzing a solution containing a known concentration of the impurity and the internal standard.
Data Presentation
The quantitative data for the analysis of ketotifen and its impurities should be summarized in a clear and structured table for easy comparison.
| Compound | Retention Time (min) (Approx.) | Relative Retention Time (vs. Ketotifen) | Relative Response Factor (RRF) (vs. IS) |
| Fumaric Acid | ~1.1 | ~0.1 | To be determined |
| Impurity G | ~8.8 | ~0.8 | To be determined |
| Ketotifen | ~11.0 | 1.00 | To be determined |
| Impurity A | ~20.9 | ~1.9 | To be determined |
| Propyl parahydroxybenzoate (IS) | ~10.8 [5] | - | 1.00 |
Note: The retention times are approximate and can vary depending on the specific chromatographic conditions and column used. The RRF values need to be experimentally determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of ketotifen impurities using an internal standard.
Caption: Workflow for Ketotifen Impurity Analysis.
Signaling Pathway Diagram (Illustrative)
While a signaling pathway is not directly relevant to an analytical chemistry protocol, a logical relationship diagram can illustrate the principles of internal standard calibration.
Caption: Principle of Internal Standard Calibration.
References
- 1. Ketotifen Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. rroij.com [rroij.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Choosing an Internal Standard [restek.com]
- 5. saspublishers.com [saspublishers.com]
- 6. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: Quantification of Ketotifen and its Metabolites by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen (B1218977) is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis, rhinitis, and asthma. Monitoring its plasma concentrations, along with its major metabolites, norketotifen (B1244999) and ketotifen-N-glucuronide, is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the simultaneous quantification of ketotifen and its metabolites in plasma using a sensitive and robust HPLC-MS/MS method.
Ketotifen Metabolism:
Ketotifen is extensively metabolized in the body. The primary metabolic pathways include N-demethylation to form norketotifen and glucuronidation to form ketotifen-N-glucuronide.[1][2]
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to extract ketotifen and its metabolites from plasma samples.[3] For the analysis of the glucuronidated metabolite, an enzymatic hydrolysis step is required.[3]
Materials:
-
Human plasma
-
Ketotifen, norketotifen, and ketotifen-N-glucuronide analytical standards
-
Ketotifen-d3 (Internal Standard, IS)
-
Methyl tertiary-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
β-glucuronidase from E. coli
Protocol for Ketotifen and Norketotifen:
-
To 200 µL of plasma, add 20 µL of internal standard working solution (Ketotifen-d3, 100 ng/mL in 50% MeOH).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Protocol for Ketotifen-N-glucuronide:
-
To 200 µL of plasma, add 20 µL of internal standard working solution.
-
Add 50 µL of 1 M acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (1000 U/mL).
-
Incubate at 37°C for 2 hours to cleave the glucuronide moiety.[3]
-
Proceed with the liquid-liquid extraction as described in steps 2-6 of the protocol for ketotifen and norketotifen.
HPLC-MS/MS Conditions
HPLC System:
-
Column: Luna® HILIC column (50 × 2.0 mm i.d., 3 μm)[3]
-
Mobile Phase A: 10 mmol/L ammonium formate (pH 3.0)[3]
-
Mobile Phase B: 0.05% formic acid in acetonitrile[3]
-
Gradient: Isocratic, 5:95 (A:B)[3]
-
Flow Rate: 0.2 mL/min[3]
-
Injection Volume: 7 µL[3]
-
Column Temperature: 40°C
-
Run Time: 3 minutes[3]
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketotifen | 310.2 | 96.0[3] |
| Norketotifen | 296.1 | 96.0 |
| Ketotifen-N-glucuronide (as Ketotifen) | 310.2 | 96.0 |
| Ketotifen-d3 (IS) | 313.2 | 99.1[3] |
Quantitative Data
The following tables summarize the validation parameters for the quantification of ketotifen. Data for metabolites should be validated similarly.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Ketotifen | 0.02 - 5 | > 0.99 | 0.02[3] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Ketotifen | LLOQ | 0.02 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 0.06 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 0.4 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 4 | < 15 | 85-115 | < 15 | 85-115 |
Data adapted from a study on ketotifen in beagle dog plasma, presented as a guideline.[3]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Ketotifen | 0.06 | 99.71 - 102.30 | Within ±15% |
| 0.4 | 99.71 - 102.30 | Within ±15% | |
| 4 | 99.71 - 102.30 | Within ±15% |
Data adapted from a study on ketotifen in beagle dog plasma, presented as a guideline.[3]
Visualizations
Caption: HPLC-MS/MS workflow for ketotifen and its metabolites.
Caption: Metabolic pathways of ketotifen.
References
- 1. scispace.com [scispace.com]
- 2. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ketotifen Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen (B1218977) is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions. Monitoring its excretion in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology. This document provides detailed application notes and protocols for the sample preparation of ketotifen in human urine for subsequent analysis by methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Ketotifen is primarily metabolized in the liver and excreted in the urine, largely as glucuronide conjugates.[1] Therefore, to determine the total concentration of ketotifen, an enzymatic hydrolysis step is typically required to cleave the glucuronide moiety from the parent drug. Following hydrolysis, common sample clean-up and concentration techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
This document outlines protocols for:
-
Enzymatic Hydrolysis: To convert conjugated ketotifen to its free form.
-
Solid-Phase Extraction (SPE): A robust method for sample clean-up and concentration using a mixed-mode cation exchange sorbent.
-
Liquid-Liquid Extraction (LLE): A classic and effective technique for isolating ketotifen from the urine matrix.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation methods. Data for ketotifen in urine is limited in the literature; therefore, data from plasma or for structurally similar compounds in urine are included for reference and are noted accordingly.
Table 1: Performance of Solid-Phase Extraction (SPE) for Ketotifen and Similar Basic Drugs
| Parameter | Value | Matrix | Analyte | Source |
| Recovery | >95% | Serum | Tricyclic Antidepressants (Basic Drugs) | |
| 79.6–109% | Urine | Nortriptyline (Basic Drug) | [2] | |
| LOD | 0.04 µg/mL | Urine | Nortriptyline (Basic Drug) | [2] |
| LOQ | 0.12 µg/mL | Urine | Nortriptyline (Basic Drug) | [2] |
| Precision (RSD) | <5% | Serum | Tricyclic Antidepressants (Basic Drugs) | |
| 0.06–1.12% | Urine | Nortriptyline (Basic Drug) | [2] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) for Ketotifen and Similar Antihistamines
| Parameter | Value | Matrix | Analyte | Source |
| Recovery | 99.71% - 102.30% | Dog Plasma | Ketotifen | [3] |
| 98.04% | Human Plasma | Ketotifen | [4] | |
| LOD | 13.1 ng/mL | Urine | Cyproheptadine | |
| LOQ | 10 pg/mL | Human Plasma | Ketotifen | [1] |
| Precision (RSD) | <8.2% (intra- and inter-day) | Human Plasma | Ketotifen | [1] |
| 2.28% - 7.56% (intra- and inter-day) | Dog Plasma | Ketotifen | [3] |
Experimental Protocols
Enzymatic Hydrolysis of Ketotifen Glucuronide
This protocol is essential for the determination of total ketotifen concentration in urine.
Objective: To enzymatically cleave the glucuronide conjugate from ketotifen.
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli or other suitable sources)[5]
-
Phosphate (B84403) buffer (pH 5.0)
-
Heating block or water bath
Protocol:
-
Pipette 1 mL of urine into a clean centrifuge tube.
-
Add 500 µL of phosphate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase enzyme solution (e.g., 2500 units). The optimal amount may need to be determined based on the enzyme activity.[5]
-
Vortex the mixture gently for 10 seconds.
-
Incubate the sample at an elevated temperature, for example, 60°C for 2 hours, or follow the enzyme manufacturer's recommendations. Incubation times can range from 15 minutes to over 24 hours depending on the enzyme and conditions.[6]
-
After incubation, allow the sample to cool to room temperature.
-
The sample is now ready for the extraction procedure (SPE or LLE).
References
- 1. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mecsj.com [mecsj.com]
- 6. myadlm.org [myadlm.org]
Application Note: Mass Spectrometry Fragmentation Analysis of Ketotifen Impurity 3-d4 for Bioanalytical and Pharmaceutical Quality Control
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive protocol for the analysis of Ketotifen (B1218977) Impurity 3-d4, a deuterated analog of a known ketotifen impurity, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a detailed fragmentation pathway, optimized LC-MS/MS parameters, and sample preparation protocols. The data presented herein is crucial for researchers involved in pharmacokinetic studies, bioequivalence monitoring, and quality control of ketotifen pharmaceutical formulations.
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic disorders such as asthma and allergic conjunctivitis.[1][2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such impurity, often referred to as N-desmethyl-ketotifen, is a major metabolite and a common process-related impurity.[3]
In quantitative bioanalysis, stable isotope-labeled internal standards are essential for correcting matrix effects and variability in sample processing and instrument response.[1] Ketotifen Impurity 3-d4 (N-desmethyl-ketotifen-d4) serves as an ideal internal standard for the quantification of its non-deuterated counterpart. Understanding its mass spectrometric behavior, particularly its fragmentation pattern, is fundamental for developing sensitive and specific quantitative methods. This document outlines the predicted fragmentation pathway of this compound and provides a robust LC-MS/MS protocol for its analysis.
Experimental Protocols
Chemicals and Reagents
-
This compound (N-desmethyl-ketotifen-d4) reference standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human or animal plasma for matrix-matched calibration standards
Standard Solution Preparation
Primary stock solutions of this compound are prepared in methanol at a concentration of 1 mg/mL.[1] A series of working solutions are then prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[1]
Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is a widely used and effective method for extracting ketotifen and its metabolites from biological matrices due to its ability to produce clean extracts.[1][4][5]
-
To 200 µL of plasma sample, add the internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of methyl tertiary-butyl ether (MTBE).[1]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Conditions
A typical LC-MS/MS system, such as an API 4000, is used for analysis.[1] The following conditions are optimized for the separation and detection of this compound.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Value |
| LC System | Nexera X2 HPLC or equivalent |
| Column | Luna HILIC (50 x 2.0 mm, 3 µm) or equivalent C18 column |
| Mobile Phase A | 10 mmol/L ammonium formate in water, pH 3.0 (adjusted with formic acid)[1] |
| Mobile Phase B | 0.05% formic acid in acetonitrile[1] |
| Flow Rate | 0.2 mL/min[1] |
| Gradient | Isocratic: 5% A, 95% B[1] |
| Injection Volume | 7 µL[1] |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C[1] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Proposed Fragmentation Pathway
The chemical structure of Ketotifen Impurity 3 is N-desmethyl-ketotifen. The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium (B1214612) atoms. For this note, we will assume the deuteration occurs on the piperidine (B6355638) ring, a common and stable labeling position.
Under positive electrospray ionization (ESI+), the molecule is protonated, forming the precursor ion [M+H]⁺. Collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation. The primary fragmentation of ketotifen and related structures involves the cleavage of the bonds associated with the piperidine ring.[1][6]
The proposed fragmentation pathway for N-desmethyl-ketotifen-d4 is as follows:
-
Precursor Ion Formation: The parent molecule (C18H13D4NOS) has a monoisotopic mass of 299.42 g/mol . In the positive ion mode, it will be protonated to form [M+H]⁺ with an m/z of approximately 300.4.
-
Primary Fragmentation: The most characteristic fragmentation is the cleavage of the piperidine ring. This results in a stable fragment containing the deuterated piperidine moiety. This is predicted to be the base peak in the product ion spectrum.
-
Secondary Fragments: Other minor fragments may be observed resulting from cleavages of the tricyclic core, although these are typically of lower intensity.
Table 2: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |
| This compound | 300.4 | 100.1 | Deuterated piperidine ring fragment: [C5H5D4N]⁺ |
| (N-desmethyl-ketotifen-d4) | 201.1 | Tricyclic core fragment: [C13H9OS]⁺ |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The d4-label is assumed to be on the piperidine ring for this prediction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix.
Caption: Workflow for bioanalytical sample preparation and LC-MS/MS analysis.
Proposed Fragmentation Diagram
This diagram shows the proposed mass fragmentation pathway for protonated this compound.
Caption: Proposed ESI+ fragmentation of this compound.
Conclusion
This application note provides a detailed theoretical and practical framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and the robust LC-MS/MS protocol are essential for the accurate and precise quantification of N-desmethyl-ketotifen in various matrices. The methodologies described are suitable for application in regulated bioanalytical laboratories, supporting pharmacokinetic, toxicokinetic, and bioequivalence studies, as well as for impurity profiling in pharmaceutical quality control.
References
- 1. mdpi.com [mdpi.com]
- 2. Ketotifen Impurity 3 | CAS No- 4506-57-4 | Simson Pharma Limited [simsonpharma.com]
- 3. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Deuterated Ketotifen Standards by Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Ketotifen (B1218977) is a second-generation H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as conjunctivitis and asthma.[1][2] Deuterated standards of active pharmaceutical ingredients (APIs) like ketotifen are critical for use as internal standards in quantitative bioanalytical assays, particularly those employing mass spectrometry. Ensuring the chemical purity and accurate concentration of these standards is paramount for regulatory compliance and data integrity.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method ideal for this purpose.[3][4] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[5][6] This application note provides a detailed protocol for the quantitative analysis of deuterated ketotifen standards using ¹H NMR spectroscopy.
2.0 Ketotifen: Mechanism of Action
Ketotifen exerts its therapeutic effects through a dual mechanism of action: as a potent H1-receptor antagonist and as a mast cell stabilizer.[7][8][9]
-
H1-Receptor Antagonism: Ketotifen is a non-competitive antagonist of the histamine (B1213489) H1 receptor.[7][8] By blocking these receptors on cells like smooth muscle and endothelium, it prevents histamine from triggering the classic symptoms of an allergic response, such as itching and swelling.[1][9]
-
Mast Cell Stabilization: Upon exposure to an allergen, mast cells degranulate, releasing a host of inflammatory mediators including histamine, leukotrienes, and cytokines.[9] Ketotifen stabilizes mast cells, inhibiting this degranulation process and thereby preventing the release of these inflammatory substances.[1][7][9] This preemptive action is key to its efficacy in the prophylactic treatment of allergic conditions.[9]
The signaling pathway below illustrates the points of intervention for ketotifen.
3.0 Quantitative NMR (qNMR) Protocol
This protocol details the steps for determining the purity of a deuterated ketotifen standard using an internal standard method. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended as the solvent due to its ability to dissolve a wide range of compounds.[5]
3.1 Materials and Equipment
-
Analyte: Deuterated Ketotifen Standard
-
Internal Standard (IS): High-purity (>99.5%), certified internal standard such as Maleic Acid, Dimethyl Sulfone, or Dimethyl Terephthalate (DMTP).[5][10] The IS should have at least one signal that is well-resolved from analyte and solvent signals.[5]
-
Deuterated Solvent: High-purity DMSO-d6 (≥99.8% D).[5]
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.[5]
-
Analytical Balance: Readability of at least 0.01 mg.
-
Glassware: Clean, dry vials, volumetric flasks, and pipettes.
3.2 Experimental Workflow
The general workflow for qNMR analysis is a sequential process from sample preparation to final calculation.
3.3 Detailed Protocols
3.3.1 Sample Preparation Accuracy in sample preparation is the most critical factor for reliable qNMR results.[5][11]
-
Weighing: Using an analytical balance, accurately weigh 5-10 mg of the selected internal standard into a clean, dry vial.[5] Record the exact mass.
-
Analyte Addition: To the same vial, add the deuterated ketotifen standard. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.[5] Record the exact mass.
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of DMSO-d6 to the vial. Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm no solid particles remain.[5]
-
Transfer: Carefully transfer the solution to a high-precision 5 mm NMR tube.
3.3.2 NMR Data Acquisition Correct parameter selection is crucial for ensuring the signal integrals are truly quantitative.
-
Spectrometer Setup: Tune and shim the spectrometer according to standard procedures to achieve optimal magnetic field homogeneity. Maintain a constant temperature, typically 25 °C (298 K).
-
Experiment Parameters: Acquire a 1D ¹H NMR spectrum using the parameters outlined in Table 1. The most critical parameter is the relaxation delay (d1).[5] To ensure full relaxation of all relevant protons, d1 should be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both for the analyte and the internal standard).[5] For small molecules, a conservative d1 of 30-60 seconds is often a good starting point.[5]
3.3.3 Data Processing and Analysis Careful and consistent data processing is necessary for accurate integration.
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID).
-
Correction: Manually perform phase and baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.
-
Integration: Integrate a well-resolved, non-overlapping signal for the deuterated ketotifen standard and a signal for the internal standard. The integration region should cover at least 20 times the signal's full width at half maximum.
-
Calculation: Calculate the purity of the deuterated ketotifen standard using the following equation:
PAnalyte = (IAnalyte / IIS) × (NIS / NAnalyte) × (MAnalyte / MIS) × (mIS / mAnalyte) × PIS
Where:
-
P: Purity (mass fraction)
-
I: Integral value of the signal
-
N: Number of protons contributing to the signal
-
M: Molecular weight
-
m: Mass
-
Subscripts: Analyte refers to deuterated ketotifen, and IS refers to the internal standard.
-
4.0 Data Presentation
Quantitative data from the qNMR experiment should be presented in a clear and structured format.
Table 1: Key ¹H qNMR Acquisition and Processing Parameters
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Pulse Program | Simple 1-pulse (e.g., zg) | Ensures uniform excitation across the spectrum.[12] |
| Pulse Angle | 90° (Calibrated) | Maximizes signal intensity in a single scan.[5] |
| Relaxation Delay (d1) | ≥ 5 × T₁ (typically 30-60 s) | Ensures complete spin-lattice relaxation for accurate integration.[5] |
| Acquisition Time (aq) | ≥ 3 s | Provides adequate digital resolution. |
| Number of Scans (ns) | Sufficient for S/N ≥ 250:1 | Minimizes integration errors due to noise. |
| Line Broadening (LB) | 0.1 - 0.3 Hz | Improves signal-to-noise without significant resolution loss. |
Table 2: Example Purity Calculation for a Deuterated Ketotifen Standard (Note: Values are for illustrative purposes only)
| Compound | Signal (ppm) | N (Protons) | Integral | M ( g/mol ) | m (mg) | Purity (%) |
|---|---|---|---|---|---|---|
| Internal Standard | ||||||
| Maleic Acid | ~6.3 (s) | 2 | 1.00 | 116.07 | 8.050 | 99.9 |
| Analyte |
| Ketotifen-d4 | Select signal | Specify | 2.15 | 313.45 | 15.250 | 99.2 |
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Ketotifen (Non-Deuterated) (Note: These are typical chemical shift ranges for the core structure. Actual values are solvent and concentration-dependent and must be determined experimentally for each standard.)
| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | 120 - 140 |
| Olefinic Proton | 5.5 - 6.5 | 120 - 140 |
| Methylene Protons (Alicyclic) | 2.0 - 3.5 | 25 - 45 |
| Methylene Protons (Piperidine) | 2.2 - 3.0 | 45 - 60 |
| N-Methyl Protons | ~2.3 | ~45 |
| Carbonyl Carbon | N/A | >190 |
-
Note on Deuteration: In the ¹H NMR spectrum of a deuterated ketotifen standard, signals corresponding to the positions of deuterium (B1214612) substitution will be absent or significantly reduced in intensity. In the ¹³C NMR spectrum, carbons bonded to deuterium will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield.
Quantitative NMR is a robust, accurate, and non-destructive technique for determining the purity and concentration of deuterated ketotifen standards.[3] By following a carefully validated protocol with particular attention to sample preparation and the selection of a sufficiently long relaxation delay, qNMR provides direct traceability and serves as an indispensable tool for the certification of reference materials in pharmaceutical development and quality control.[4]
References
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ketotifen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 10. bipm.org [bipm.org]
- 11. ukisotope.com [ukisotope.com]
- 12. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Ketotifen Impurity 3-d4 in Solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Ketotifen Impurity 3-d4 (Norketotifen-d4) in solution. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. While direct stability data for this compound is limited, this guide draws upon established knowledge of the parent compound, Ketotifen, to address potential stability concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound, also known as Norketotifen-d4, is the deuterium-labeled form of Norketotifen, a metabolite of Ketotifen.[1][2] It is primarily used as an internal standard in analytical and pharmacokinetic studies involving Ketotifen to enhance the accuracy of mass spectrometry and liquid chromatography methods.[3]
Q2: What are the main factors that can affect the stability of this compound in solution?
Based on studies of the parent compound, Ketotifen, the primary factors that can influence the stability of this compound in solution include:
-
pH: Ketotifen shows significant degradation at alkaline pH (pH ≥ 10) and is moderately stable in acidic to neutral conditions (pH 1-7).[4][5]
-
Light: Exposure to UV/Vis light can lead to photodegradation. Ketotifen is particularly sensitive to light in alkaline solutions.[6]
-
Temperature: Elevated temperatures can accelerate degradation.[4][5]
-
Oxidation: The degradation of Ketotifen often involves oxidation of the piperidine (B6355638) ring.[4][5][7][8]
Q3: What are the potential degradation products of Ketotifen and its impurities?
The degradation of Ketotifen primarily involves oxidation and demethylation of the piperidine ring.[4][5][7][8] The main metabolites found in vivo are Ketotifen-N-glucuronide, nor-Ketotifen (Impurity 3), and the 10-hydroxy derivative.[9]
Troubleshooting Guide
If you are experiencing inconsistent results or suspect degradation of this compound in your experiments, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results over time | Degradation of the standard solution. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -20°C or below and protect from light. |
| Loss of compound in alkaline buffer | pH-mediated degradation. | Adjust the pH of the solution to a neutral or slightly acidic range (pH < 7) if the experimental conditions allow. |
| Degradation in samples exposed to light | Photodegradation. | Protect solutions from light by using amber vials or by covering the containers with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Unexpected peaks in chromatogram | Formation of degradation products. | Review the known degradation pathways of Ketotifen to tentatively identify the new peaks. Perform forced degradation studies to confirm. |
Data Summary: Stability of Ketotifen under Various Conditions
The following table summarizes the degradation of the parent compound, Ketotifen, under different pH conditions at 70°C, which can provide insights into the potential stability of its impurity.
| pH | Degradation (%) |
| 1.0 | ≤ 14.04% |
| 3.0 | ≤ 14.04% |
| 7.0 | ≤ 14.04% |
| 10.0 | > 30% |
| 13.0 | > 30% |
Data adapted from studies on Ketotifen degradation.[4][5]
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific solution.
Objective: To determine the stability of this compound under specific storage conditions (e.g., solvent, pH, temperature, light exposure).
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH
-
HPLC or UPLC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
-
Temperature-controlled chamber
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.
-
Sample Preparation: Aliquot the stock solution into amber vials for each time point and condition to be tested (e.g., different pH buffers, temperatures, light/dark conditions).
-
Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly or monthly).
-
Storage: Store the samples under the defined conditions. For photostability, expose one set of samples to a controlled light source while keeping a parallel set in the dark.
-
Analysis: At each time point, analyze the samples using a validated HPLC or UPLC-MS method to determine the concentration of this compound remaining.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A significant decrease in concentration indicates instability under those conditions.
Visualizations
Caption: Potential degradation and metabolic pathways of Ketotifen.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Ketotifen Impurity 3 | CAS No- 4506-57-4 | Simson Pharma Limited [simsonpharma.com]
- 2. Norketotifen-d4 HCl (this compound HCl) - CAS - 34580-20-6 (non-labelled) | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precision and reliability of quantitative analysis are paramount. Deuterated internal standards are crucial for achieving accurate results, and their integrity is directly linked to proper storage and handling. This technical support center provides essential guidance on the optimal storage conditions, troubleshooting common issues, and best practices for the use of deuterated internal standards in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated internal standards?
Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards. Key considerations include temperature, light exposure, and protection from moisture.[1] For many standards, refrigeration is recommended.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[2][3]
Q2: How does temperature affect the stability of deuterated standards?
Temperature plays a significant role in the long-term stability of deuterated internal standards. For lyophilized powders or solids, storage at -20°C or below is recommended to ensure long-term stability, often for years.[3] Solutions are typically stored at 2-8°C for short-term use or at -20°C for longer periods.[3] It is crucial to allow the standards to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and lead to degradation.[1][2]
Q3: Are deuterated internal standards sensitive to light?
Yes, many organic compounds, including deuterated standards, are sensitive to light and can undergo photodegradation.[2] To prevent this, it is best practice to store them in amber vials or in the dark.[1][2]
Q4: What is deuterium-hydrogen (H/D) exchange and how can it be prevented?
Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom on the internal standard is replaced by a hydrogen atom from the surrounding environment, such as from water or protic solvents.[1][2] This can compromise the isotopic purity of the standard and lead to inaccurate quantification.[2]
To prevent H/D exchange:
-
Use aprotic solvents like acetonitrile (B52724) or methanol (B129727) when possible.[3]
-
Avoid acidic or basic aqueous solutions , as they can catalyze the exchange.[2][3]
-
Store standards at low temperatures to slow down the reaction rate.[2]
-
Handle standards in a dry, inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to moisture.[1][2]
-
Choose standards with deuterium labels in stable, non-exchangeable positions .[2]
Q5: What type of containers should be used for storing deuterated internal standards?
The choice of container is important to prevent contamination and degradation.
-
Vials: Small glass or plastic vials with screw caps (B75204) or snap caps are commonly used for storing small quantities of liquid or solid standards.[4][5] Amber glass is preferred for light-sensitive compounds.[6]
-
Tubes: Plastic or glass tubes with screw caps are suitable for liquid samples.[4][5]
-
Bottles: For larger volumes, glass or plastic bottles with secure screw caps provide good long-term storage.[4] Safety-coated bottles are recommended for hazardous chemicals.[6]
-
Closures: Caps with PTFE liners are often recommended to ensure a tight seal and prevent contamination.[1]
Data Presentation: Storage Recommendations
The following table summarizes general storage recommendations for deuterated internal standards. Note that these are guidelines, and the manufacturer's certificate of analysis should always be consulted for specific instructions.[3]
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[3] |
| In Aprotic Solvent (e.g., Acetonitrile, Methanol) | -20°C | Long-term (Months to Years) | Ensure the solvent is high-purity and anhydrous.[3] |
| In Aprotic Solvent (e.g., Acetonitrile, Methanol) | 2-8°C | Short-term (Days to Weeks) | Suitable for working solutions. Minimize exposure to air and light. |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed.[3] |
Troubleshooting Guide
This guide addresses common issues encountered during the use of deuterated internal standards.
Issue 1: Loss of Isotopic Purity (Deuterium-Hydrogen Exchange)
-
Symptom: You observe an increase in the signal of the unlabeled analyte or a decrease in the internal standard signal over time.[7]
-
Possible Causes & Solutions:
-
Inappropriate Solvent: The standard may be stored in an acidic, basic, or protic solvent that facilitates H/D exchange.[2][8]
-
Moisture Contamination: The standard has been exposed to atmospheric moisture.[1]
-
Labile Deuterium Position: The deuterium atoms are in a chemically unstable position on the molecule (e.g., on a heteroatom like -OH or -NH).[9][10]
-
Issue 2: Inconsistent Internal Standard Signal
-
Symptom: The signal intensity of the deuterated internal standard is highly variable between samples.[10]
-
Possible Causes & Solutions:
-
Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.[9] This can happen if they do not co-elute perfectly.
-
Adsorption to Container Surfaces: Low concentrations of standards can adsorb to glass or plastic surfaces.[2]
-
Incomplete Dissolution: The standard may not be fully dissolved in the solvent.
-
Issue 3: Retention Time Shift Between Analyte and Internal Standard
-
Symptom: The deuterated internal standard does not co-elute with the unlabeled analyte.[3]
-
Possible Cause & Solution:
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard and subsequent working solutions.
-
Equilibration: Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]
-
Weighing: Under an inert atmosphere if possible, accurately weigh the desired amount of the standard using a calibrated analytical balance.[1]
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the appropriate high-purity, anhydrous solvent (e.g., methanol, acetonitrile) and gently swirl to dissolve the solid.[1][2]
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.[1]
-
Mixing: Cap the flask and mix the solution thoroughly by inverting it multiple times.[2]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see table above).[1]
-
Working Solution Preparation: To prepare working solutions, allow the stock solution to reach room temperature. Perform serial dilutions with the appropriate solvent to achieve the desired concentration. It is often recommended to prepare working solutions fresh daily.[2]
Protocol 2: Assessment of Short-Term and Long-Term Stability
This protocol can be used to evaluate the stability of the deuterated internal standard in a specific solvent or matrix.
-
Time Zero (T0) Analysis: Prepare a fresh solution of the deuterated internal standard at a known concentration in the desired solvent or matrix. Analyze this solution immediately using your analytical method (e.g., LC-MS/MS) to establish the initial response.
-
Storage: Store aliquots of the solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).[2]
-
Time Point Analysis: At predetermined time intervals (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability), retrieve an aliquot and analyze it.[2]
-
Data Evaluation: Compare the response of the standard at each time point to the T0 response. The standard is considered stable if the response remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[2]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Best Containers for Storing Lab Samples: Tubes, Vials, Bottles, and Bags [butterfliesnow.com]
- 5. hawach.com [hawach.com]
- 6. royalchemical.com [royalchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing deuterium-hydrogen exchange in ketotifen standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of ketotifen (B1218977) standards to prevent deuterium-hydrogen (H-D) exchange, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (H-D) exchange and why is it a concern for ketotifen standards?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from its environment (e.g., solvent, atmospheric moisture)[1]. This is problematic as it compromises the isotopic purity of the standard, which can lead to inaccurate quantification in sensitive analytical methods like mass spectrometry[1]. For ketotifen, while it lacks highly labile protons like those on hydroxyl or amine groups, exchange can potentially occur at carbon atoms adjacent to the ketone group via keto-enol tautomerism under certain conditions[1].
Q2: What are the primary factors that promote H-D exchange in ketotifen standards?
A2: The rate of H-D exchange is influenced by several key factors:
-
Moisture: Water is a primary source of protons and is a critical factor to control. Many deuterated solvents are hygroscopic and readily absorb atmospheric moisture[2][3][4].
-
pH: Both acidic and basic conditions can catalyze H-D exchange[1][5]. The minimum rate of exchange typically occurs in a slightly acidic environment, around pH 2.5-3.0[1][4]. Ketotifen itself is moderately stable in acidic to neutral conditions (pH 1-7) but degrades significantly in alkaline environments (pH ≥ 10)[6].
-
Temperature: Higher temperatures accelerate the rate of H-D exchange[1].
-
Solvent Choice: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate H-D exchange[1]. Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for handling deuterated standards[4].
Q3: How should I store my deuterated ketotifen standards to maintain their integrity?
A3: Proper storage is crucial for preserving the isotopic and chemical purity of your standards.
-
Solid Form: Store solid ketotifen fumarate (B1241708) at -20°C in a tightly sealed container, protected from light and moisture[7][8]. Under these conditions, it is stable for at least four years[7].
-
In Solution: For solutions, the choice of solvent is critical.
-
Recommended: Store in a high-purity aprotic solvent like DMSO. Prepare single-use aliquots to minimize contamination and degradation[8].
-
Aqueous Solutions: Aqueous solutions of ketotifen are not recommended for storage for more than one day[7]. If an aqueous solution is necessary, maintain a pH between 4.4 and 5.8, where the drug is more stable[6].
-
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and analysis of deuterated ketotifen standards.
| Problem | Possible Cause | Solution |
| Loss of Isotopic Purity in Standard | H-D exchange due to moisture contamination. | Handle standards under a dry, inert atmosphere (e.g., nitrogen or argon)[2]. Use thoroughly dried glassware and consider single-use ampoules[2][3]. |
| Use of a protic solvent for dissolution. | Dissolve the standard in a high-purity aprotic solvent such as DMSO or acetonitrile[4]. | |
| Improper pH of the solution. | If an aqueous medium is unavoidable, ensure the pH is maintained in the acidic to neutral range, ideally around pH 2.5-3.0 to minimize exchange, while also considering the stability of ketotifen[1][6][9]. | |
| Inconsistent Analytical Results | Degradation of the ketotifen standard. | Ketotifen is unstable in alkaline conditions[6]. Ensure all solutions are not basic. Protect solutions from light as ketotifen is photolabile, especially at higher pH[6]. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated temperature changes[8]. | |
| Poor Solubility of Ketotifen Standard | Use of an inappropriate solvent. | Ketotifen fumarate is sparingly soluble in water[6][10]. For aqueous preparations, first dissolve the standard in a small amount of DMSO and then dilute with the aqueous buffer[6][7]. |
Experimental Protocols
Protocol 1: Preparation of a Deuterated Ketotifen Stock Solution
This protocol outlines the steps for preparing a stock solution of deuterated ketotifen with minimal risk of H-D exchange.
-
Acclimatization: Before opening, allow the sealed container of the deuterated ketotifen standard to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid[2].
-
Inert Atmosphere: Perform all subsequent steps in a dry environment, such as a glove box or under a gentle stream of dry nitrogen or argon gas[2][11].
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a high-purity, anhydrous aprotic solvent (e.g., DMSO, acetonitrile-d3). Use a Class A volumetric flask for accurate concentration.
-
Mixing: Cap the flask and mix thoroughly until the standard is completely dissolved.
-
Storage: Transfer the stock solution into clean, dry amber vials with PTFE-lined caps. Store at -20°C for long-term storage[8]. Prepare smaller, single-use aliquots for daily use to prevent contamination of the main stock[8].
Visualizations
Caption: Workflow for preparing deuterated ketotifen standards.
Caption: Troubleshooting logic for H-D exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. labinsights.nl [labinsights.nl]
Technical Support Center: Troubleshooting Matrix Effects in Ketotifen Bioanalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects encountered during the bioanalysis of ketotifen (B1218977). The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in ketotifen bioanalysis?
A1: Matrix effects are the alteration of the ionization of a target analyte, such as ketotifen, by co-eluting endogenous components present in the biological sample (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of ketotifen.[1][2] In the context of drug development and clinical studies, unaddressed matrix effects can result in erroneous pharmacokinetic and toxicokinetic data.
Q2: What are the common causes of matrix effects in plasma-based ketotifen assays?
A2: The primary sources of matrix effects in plasma samples are phospholipids (B1166683), which are major components of cell membranes.[3] Other endogenous substances like salts, proteins, and metabolites can also contribute to these effects. The choice of sample preparation technique significantly influences the extent of matrix effects, as different methods have varying efficiencies in removing these interfering components.
Q3: How can I qualitatively and quantitatively assess matrix effects for my ketotifen assay?
A3:
-
Qualitative Assessment: The post-column infusion technique is a valuable tool for qualitatively identifying the regions in the chromatogram where ion suppression or enhancement occurs. In this method, a constant flow of ketotifen solution is introduced into the mass spectrometer after the analytical column. An extracted blank matrix is then injected, and any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.
-
Quantitative Assessment: The most common method for quantifying matrix effects is the post-extraction addition technique. This involves comparing the peak area of ketotifen spiked into an extracted blank matrix with the peak area of a neat solution of ketotifen at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).[4]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for ketotifen?
A4: An internal standard is a compound of similar physicochemical properties to the analyte, which is added to all samples, calibration standards, and quality controls at a constant concentration.[5] An ideal IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in signal intensity. For ketotifen, stable isotope-labeled (SIL) internal standards, such as ketotifen-d3, are considered the gold standard as they exhibit nearly identical chromatographic and ionization behavior to the unlabeled drug.[6] Non-isotopic internal standards like diphenhydramine (B27) or pizotifen (B1678498) have also been used.[7][8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to matrix effects in ketotifen bioanalysis.
Issue 1: Inconsistent or Poor Recovery of Ketotifen
Possible Cause: Inefficient sample preparation leading to the loss of analyte or significant matrix effects.
Troubleshooting Steps:
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation is critical in minimizing matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Their effectiveness in removing interfering phospholipids and overall recovery can vary significantly.
-
Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH adjustments to improve extraction efficiency. For SPE, select a sorbent that provides optimal retention of ketotifen and allows for effective washing of interfering components.
-
Use a Suitable Internal Standard: Employing a stable isotope-labeled internal standard like ketotifen-d3 can help compensate for variability in recovery during sample processing.[6]
Issue 2: Significant Ion Suppression or Enhancement Observed
Possible Cause: Co-elution of endogenous matrix components with ketotifen.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the HPLC/UPLC method to better separate ketotifen from the interfering matrix components. This can be achieved by:
-
Adjusting the mobile phase composition and gradient.
-
Changing the analytical column to one with a different stationary phase chemistry (e.g., C18, HILIC).[6]
-
Optimizing the flow rate.
-
-
Enhance Sample Cleanup: If chromatographic optimization is insufficient, a more rigorous sample preparation method is necessary. SPE generally provides a cleaner extract compared to PPT and LLE.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on ketotifen ionization.
Issue 3: High Variability Between Different Lots of Biological Matrix
Possible Cause: The composition of the biological matrix can vary between individuals or batches, leading to inconsistent matrix effects.
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Multiple Lots: During method validation, it is crucial to assess the matrix effect using at least six different lots of the biological matrix to ensure the robustness of the method.[9]
-
Implement a More Robust Sample Preparation Method: A more rigorous cleanup technique like SPE is often required to minimize the impact of inter-lot variability.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for lot-to-lot variations in matrix effects.[4]
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Ketotifen Bioanalysis
| Sample Preparation Method | Principle | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | 85 - 105 | 60 - 120 | Fast, simple, and inexpensive. | Prone to significant matrix effects as it does not effectively remove phospholipids.[10] |
| Liquid-Liquid Extraction (LLE) | Ketotifen is partitioned between an aqueous sample and an immiscible organic solvent. | 90 - 110 | 85 - 115 | Good for removing salts and some phospholipids.[6] | Can be labor-intensive and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | Ketotifen is retained on a solid sorbent while interferences are washed away. | 95 - 105 | 90 - 110 | Provides the cleanest extracts and significantly reduces matrix effects.[11] | More complex, time-consuming, and expensive than PPT and LLE. |
Note: The values for recovery and matrix effect are representative and can vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike ketotifen and the internal standard into the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike ketotifen and the internal standard into the extracted matrix at the same low and high QC concentrations.
-
Set C (Extracted Sample): Spike blank biological matrix with ketotifen and the internal standard at the same low and high QC concentrations before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
A MF of 1 indicates no matrix effect. A MF < 1 indicates ion suppression, and a MF > 1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.[9]
-
Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) x 100
-
Mandatory Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. actapharmsci.com [actapharmsci.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Separation of Ketotifen Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient methods for the effective separation of ketotifen (B1218977) and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of ketotifen and its impurities, offering systematic solutions to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between ketotifen and its impurities | Inadequate mobile phase pH: Ketotifen and its impurities are basic compounds, and their retention is highly sensitive to the pH of the mobile phase. An unsuitable pH can lead to co-elution.[1] | Optimize mobile phase pH: Adjust the pH of the aqueous mobile phase. A study on ketotifen and its related compounds showed significant changes in selectivity and elution order with varying pH. For basic compounds like ketotifen, a mobile phase pH around 8 has been shown to be effective for separation. However, a systematic evaluation in the range of pH 3-8 is recommended to find the optimal separation. |
| Inappropriate organic modifier: The choice of organic solvent (e.g., acetonitrile, methanol) and its gradient profile significantly impacts selectivity. | Evaluate different organic modifiers: Acetonitrile generally provides better peak shape and lower viscosity, while methanol (B129727) can offer different selectivity. A gradient starting with a low percentage of organic modifier and gradually increasing is typically required to separate impurities with a wide range of polarities. | |
| Suboptimal gradient slope: A steep gradient may not provide sufficient time for the separation of closely eluting impurities, while a shallow gradient can lead to excessive peak broadening and long run times. | Optimize the gradient profile: Start with a broad "scouting" gradient (e.g., 5% to 95% organic in 20-30 minutes) to determine the elution range of all impurities. Based on this, design a multi-step gradient with shallower segments in the regions where impurities elute to improve resolution. | |
| Peak tailing for ketotifen and/or impurity peaks | Secondary interactions with stationary phase: Ketotifen, being a basic compound, can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. | Use a suitable buffer: Incorporate a buffer (e.g., ammonium (B1175870) formate, ammonium acetate) at a concentration of 10-20 mM in the aqueous mobile phase to maintain a constant pH and mask silanol interactions. |
| Adjust mobile phase pH: Operating at a lower pH (e.g., around 3) can protonate the basic analytes and minimize interactions with silanols. However, this may alter the retention and selectivity, requiring re-optimization of the gradient. | ||
| Employ an end-capped column: Use a high-purity, end-capped C18 or C8 column specifically designed for the analysis of basic compounds to reduce silanol activity. | ||
| Variable retention times | Inadequate column equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions and shifting retention times. | Ensure proper equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before each injection. |
| Fluctuations in mobile phase composition or flow rate: Issues with the HPLC pump or improperly prepared mobile phases can cause retention time variability. | Verify system performance: Check the pump for leaks and ensure a stable flow rate. Prepare mobile phases fresh daily and degas them thoroughly. | |
| Temperature fluctuations: Changes in column temperature can affect viscosity and retention. | Use a column oven: Maintain a constant and controlled column temperature throughout the analysis. | |
| Ghost peaks in the chromatogram | Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections can appear as ghost peaks. | Use high-purity solvents: Utilize HPLC-grade solvents and freshly prepared mobile phases. |
| Implement a needle wash step: Program a needle wash with a strong solvent in the autosampler sequence to prevent carryover. | ||
| Run a blank gradient: Inject a blank (mobile phase) to identify any peaks originating from the system or solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a gradient HPLC method for ketotifen impurities?
A good starting point is to use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a mobile phase consisting of a buffered aqueous phase (A) and an organic modifier (B), such as acetonitrile. A generic scouting gradient could be:
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 297 nm.[2]
This initial run will help in identifying the retention times of the main peak and any impurities, which can then be used to optimize the gradient.
Q2: What are the common degradation pathways for ketotifen, and what impurities should I expect?
Forced degradation studies have shown that ketotifen is susceptible to degradation under various conditions. The primary degradation pathways include:
-
Oxidation: This can lead to the formation of ketotifen N-oxide.
-
Demethylation: This results in the formation of nor-ketotifen.[3]
Ketotifen is particularly unstable under basic conditions.[4] Therefore, when analyzing samples that have been exposed to alkaline environments, be vigilant for a higher number and concentration of degradation products.
Q3: How can I improve the peak shape of ketotifen, which is a basic compound?
To improve the peak shape of ketotifen and its basic impurities, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH can significantly impact peak shape. A lower pH (around 3) can protonate the molecule and reduce tailing due to silanol interactions.
-
Buffer Concentration: Using an adequate buffer concentration (10-20 mM) helps maintain a stable pH on the column surface, which is crucial for symmetrical peaks.
-
Column Choice: Employ a modern, high-purity, end-capped C18 or a column with a polar-embedded phase, which is designed to minimize interactions with basic analytes.
-
Additive: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can improve peak shape, but this may not be compatible with mass spectrometry detection.
Q4: My resolution is still poor even after optimizing the gradient. What else can I try?
If gradient optimization is insufficient, consider these factors:
-
Column Chemistry: Switch to a different stationary phase. For example, if you are using a C18 column, trying a phenyl-hexyl or a polar-embedded phase might provide a different selectivity for your impurities.
-
Temperature: Changing the column temperature can alter the selectivity of the separation. Analyze your sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see the effect on resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the run time.
Experimental Protocols
Protocol 1: Forced Degradation Study of Ketotifen
This protocol outlines the procedure for inducing degradation of ketotifen to generate impurities for method development and validation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of ketotifen fumarate (B1241708) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase. Ketotifen is known to be highly unstable in basic conditions, so a shorter duration and lower temperature are recommended initially.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of ketotifen in the mobile phase to UV light (254 nm) for 24 hours.
3. Analysis:
-
Inject the stressed samples into the HPLC system and analyze using the developed gradient method. Compare the chromatograms with that of an unstressed sample to identify the degradation products.
Protocol 2: Generic Gradient Method for Ketotifen Impurity Profiling
This protocol provides a starting point for the separation of ketotifen and its impurities.
1. HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 297 nm.
-
Injection Volume: 10 µL.
2. Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 25.0 | 40 | 60 |
| 30.0 | 20 | 80 |
| 35.0 | 20 | 80 |
| 35.1 | 90 | 10 |
| 45.0 | 90 | 10 |
3. Sample Preparation:
-
Accurately weigh and dissolve the ketotifen fumarate sample in the initial mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
Data Presentation
Table 1: Influence of Mobile Phase pH on the Retention Factor (k') of Ketotifen and Selected Impurities
| Compound | k' at pH 3.0 | k' at pH 5.0 | k' at pH 7.0 |
| Ketotifen | 2.5 | 4.8 | 7.2 |
| Impurity A (Hypothetical - more polar) | 1.2 | 2.1 | 3.5 |
| Impurity B (Hypothetical - less polar) | 4.1 | 6.5 | 9.8 |
| Ketotifen N-Oxide | 1.8 | 3.2 | 5.1 |
| Nor-ketotifen | 2.1 | 4.0 | 6.3 |
Note: The data in this table is illustrative and based on the general principles of reversed-phase chromatography for basic compounds. Actual retention factors will vary depending on the specific chromatographic conditions.
Visualizations
Caption: A logical workflow for HPLC gradient optimization.
Caption: A troubleshooting workflow for common HPLC issues.
References
Improving signal intensity of Ketotifen impurity 3-d4 in MS
Welcome to the technical support center for the mass spectrometry analysis of Ketotifen (B1218977) and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during experimentation, with a specific focus on improving the signal intensity of Ketotifen impurity 3-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when experiencing low signal intensity for this compound?
Low signal intensity for a deuterated internal standard like this compound can arise from several factors spanning sample preparation, the LC system, and the mass spectrometer itself.[1] Initial checks should focus on the most straightforward potential issues:
-
Sample Concentration and Integrity: Verify the concentration and stability of your this compound stock and working solutions. Ensure there have been no dilution errors and that the standard has not degraded. Deuterated compounds can sometimes undergo deuterium-hydrogen exchange, especially if stored in acidic or basic solutions, which would lower the signal at the expected m/z.[2][3]
-
LC System Performance: Check for leaks in the LC system, as these can cause pressure drops and inconsistent flow rates, leading to a variable and low signal.[1] Ensure the correct mobile phases are being used and that they have been properly degassed.
-
Mass Spectrometer Status: Confirm that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.[4] An out-of-tune instrument is a common cause of poor sensitivity.[4] Also, check system suitability by injecting a known standard to ensure the instrument is performing as expected.
Q2: My overall system seems to be working, but the signal for this compound is still weak. What are the next steps?
If initial checks don't reveal the problem, the issue likely lies with either the specific MS parameters for your analyte or interactions within the sample matrix. A systematic approach is necessary to diagnose the root cause.
The following flowchart outlines a logical workflow for troubleshooting low signal intensity.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Q3: What is ion suppression and how can I determine if it's affecting my this compound signal?
Ion suppression is a common phenomenon in Electrospray Ionization (ESI) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[4][5] This is a significant issue when analyzing samples from complex matrices like plasma or tissue.[6]
To determine if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a constant flow of the this compound standard into the MS while injecting an extracted blank matrix sample onto the LC column. A dip in the baseline signal at certain retention times indicates where matrix components are eluting and causing suppression.[6]
Q4: My deuterated internal standard is eluting slightly earlier than the non-deuterated Ketotifen impurity 3. Is this a problem?
A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[2] Deuterated compounds can sometimes elute slightly earlier in reversed-phase chromatography.[7] While often minor, this can become a problem if the two compounds separate enough to be affected differently by matrix effects.[7][8] If one peak elutes in a region of high ion suppression and the other does not, the internal standard will not accurately compensate for the analyte's signal variation, leading to inaccurate quantification.[8]
If you observe this, consider modifying your chromatographic conditions (e.g., adjusting the gradient or mobile phase composition) to minimize the separation and ensure they co-elute as closely as possible.[2]
Troubleshooting Guides
Guide 1: Optimizing Ion Source Parameters
If direct infusion of your standard shows a weak signal, the issue may lie with the ion source settings. The efficiency of ionization is highly dependent on these parameters. A systematic optimization is crucial.
Methodology:
-
Direct Infusion: Set up a direct infusion of a ~500 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Parameter Adjustment: Manually adjust one parameter at a time while monitoring the signal intensity for your analyte's specific m/z. It is recommended to start with the instrument's autotune settings and then manually optimize.[9]
-
Systematic Approach: Vary parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature across their operational ranges to find the optimal setting for each.[10]
-
Robustness Check: Once a maximum signal is found, it's often best to set the parameter on a "maximum plateau," where small variations in that setting do not cause a large change in the instrument response, ensuring a more robust method.[9]
Table 1: Typical ESI Parameter Optimization Ranges for Small Molecules
| Parameter | Typical Starting Range (Positive Mode) | Potential Impact on Signal Intensity |
| Capillary Voltage | 3.0 – 5.0 kV | Too low results in poor ionization efficiency; too high can cause ion fragmentation.[10] |
| Nebulizer Gas Pressure | 20 – 60 psi | Controls aerosol droplet size. Higher pressure can improve desolvation but may also cause ion suppression.[10] |
| Desolvation Temperature | 250 – 450 °C | Aids in solvent evaporation. Too high can cause thermal degradation of the analyte.[10] |
| Cone/Fragmentor Voltage | 20 - 50 V | Affects ion transmission from the source to the mass analyzer. Optimization is key for maximizing signal. |
| Desolvation Gas Flow | 600 - 1000 L/hr | Assists in the desolvation process to generate gas-phase ions. |
Note: Optimal values are instrument-dependent. Always consult your manufacturer's guidelines.
Guide 2: Mitigating Matrix Effects
If you've confirmed that matrix effects are suppressing your signal, several strategies can be employed to minimize their impact.
-
Improve Sample Preparation: The goal is to remove interfering substances before analysis.[11]
-
Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation for removing phospholipids (B1166683) and other matrix components that cause ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract by partitioning the analyte into a solvent immiscible with the sample matrix.[12]
-
-
Optimize Chromatography: Adjusting the LC method can chromatographically separate the this compound from the interfering matrix components.[11]
-
Modify the gradient slope to increase resolution.
-
Experiment with different stationary phases (e.g., a C18 vs. a Phenyl-Hexyl column) to alter selectivity.
-
-
Sample Dilution: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[2]
Experimental Protocols
Protocol: Standard Preparation and MS Parameter Optimization by Direct Infusion
Objective: To determine the optimal mass spectrometer ion source parameters for maximizing the signal intensity of this compound.
Materials:
-
This compound reference standard
-
LC/MS grade acetonitrile, methanol, and water
-
LC/MS grade formic acid
-
Calibrated pipettes and Class A volumetric flasks
-
Syringe pump and infusion line connected to the mass spectrometer's ion source
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a 1 mg/mL primary stock solution.
-
Working Solution Preparation: Prepare a 1 µg/mL working solution by diluting the primary stock solution with 50:50 acetonitrile:water. From this, prepare a ~500 ng/mL infusion solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
System Setup:
-
Ensure the mass spectrometer has been recently tuned and calibrated.
-
Set up the syringe pump to deliver the infusion solution at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Connect the infusion line to the MS source.
-
-
MS Parameter Optimization:
-
Set the mass spectrometer to acquire data in positive ion mode, monitoring the expected precursor ion for this compound.
-
Begin the infusion and allow the signal to stabilize.
-
Following the logic in Guide 1 and the ranges in Table 1, systematically adjust each ion source parameter (e.g., capillary voltage, source temperature, nebulizer gas flow) one at a time.
-
Record the signal intensity after each adjustment, allowing the signal to stabilize before making the next change.
-
Once the optimal value for each parameter is found, confirm the settings by performing a final infusion with all parameters set to their optimized values.
-
-
Data Analysis: Compare the signal intensities obtained under the different conditions to identify the set of parameters that provides the highest and most stable signal for this compound. These parameters should then be used for subsequent LC-MS/MS analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Common ion suppression issues in ketotifen quantification
Welcome to the technical support center for the quantitative analysis of ketotifen (B1218977). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in ketotifen quantification?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] It is the reduction of the ionization efficiency of a target analyte, such as ketotifen, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3][4] This phenomenon can lead to inaccurate and imprecise quantitative results, reduced sensitivity, and poor reproducibility of the analytical method.[1][3][5]
Q2: What are the common causes of ion suppression in bioanalytical methods?
A2: Ion suppression is primarily caused by endogenous or exogenous components in the sample that interfere with the ionization process of the analyte of interest in the mass spectrometer's ion source.[2][3][5] Common sources include salts, phospholipids (B1166683) from cell membranes, proteins, and dosing vehicles.[6] These interfering agents can compete with the analyte for ionization, alter the physical properties of the droplets in the electrospray ionization (ESI) source, or form adducts that are not detected.[1][7]
Q3: How can I determine if ion suppression is affecting my ketotifen analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a standard solution of ketotifen is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected.[4] A drop in the baseline signal at the retention time of any matrix components indicates the presence of ion suppression.[4] Another approach is to compare the response of an analyte in a neat solution to its response in a post-extraction spiked matrix sample.[8]
Q4: What is a matrix effect and how is it evaluated?
A4: A matrix effect is the alteration of an analyte's response due to interfering components in the sample matrix.[9] It can manifest as ion suppression or enhancement.[3] To evaluate the matrix effect, at least three replicates of low and high-quality control (QC) samples are prepared using matrix from at least six different sources.[9] The peak areas of these samples are then compared to those of neat solutions containing the same concentration of the analyte.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during the quantification of ketotifen.
| Issue | Potential Cause | Recommended Solution |
| Low ketotifen signal intensity or poor sensitivity | Ion Suppression: Co-eluting matrix components are interfering with ketotifen ionization.[10] | 1. Improve Chromatographic Separation: Optimize the LC method to separate ketotifen from interfering peaks. This can be achieved by adjusting the mobile phase composition, gradient, or using a different stationary phase.[1][3] 2. Enhance Sample Preparation: Employ more rigorous sample clean-up procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components before injection.[1][7] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression.[1][11] |
| High variability in results between samples | Differential Matrix Effects: The extent of ion suppression varies between individual samples due to differences in their matrix composition.[2] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ketotifen will co-elute and experience similar ion suppression, allowing for accurate normalization and correction of the signal.[12] 2. Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.[9] |
| Poor peak shape (tailing or fronting) | Analyte Interaction with Metal Surfaces: Ketotifen may interact with the stainless steel components of the HPLC column, leading to peak tailing and potential ion suppression.[13] | 1. Use Metal-Free Columns: Consider using columns with PEEK or other metal-free hardware to minimize these interactions.[13] 2. Mobile Phase Additives: The addition of a small amount of a chelating agent or modifying the mobile phase pH can sometimes improve peak shape. |
| Sudden drop in signal during a run sequence | Contamination of the Ion Source: Buildup of non-volatile matrix components on the ion source can lead to a gradual or sudden decrease in sensitivity.[10] | 1. Regular Instrument Maintenance: Clean the ion source, including the capillary and orifice, according to the manufacturer's recommendations.[14] 2. Divert Flow: Use a divert valve to direct the initial, unretained portion of the chromatogram (which often contains high concentrations of salts and other interferences) to waste instead of the mass spectrometer. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of ketotifen in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column in place.
-
Using a syringe pump and a T-connector, infuse the ketotifen standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for ketotifen is achieved, inject a blank, extracted matrix sample (e.g., plasma from a drug-free subject).
-
Monitor the ketotifen signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Matrix Factor Evaluation
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Set A: Analyze a neat solution of ketotifen at a known concentration (e.g., medium QC level) in the reconstitution solvent.
-
Prepare Set B: Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with ketotifen at the same concentration as Set A.
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot of matrix using the following formula:
-
MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the matrix factors across the different lots should be ≤ 15.00%.[9]
| Parameter | Set A (Neat Solution) | Set B (Post-Extraction Spike) | Calculation |
| Sample | Ketotifen in solvent | Blank matrix extract + Ketotifen | |
| Analyte Concentration | e.g., 100 ng/mL | e.g., 100 ng/mL | |
| Analysis | LC-MS/MS | LC-MS/MS | |
| Result | Peak Area (A) | Peak Area (B) | Matrix Factor = B / A |
Visual Guides
Caption: Mechanism of Ion Suppression in LC-MS/MS.
Caption: Troubleshooting workflow for inaccurate ketotifen quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jazindia.com [jazindia.com]
- 10. zefsci.com [zefsci.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Purity Assessment of Ketotifen Impurity 3-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ketotifen Impurity 3-d4. The information is designed to address specific issues that may be encountered during the purity assessment of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterium-labeled analog of a known impurity of Ketotifen.[1][2] Its primary application is as an internal standard (IS) in analytical and pharmacokinetic studies, particularly in methods utilizing mass spectrometry (MS) and liquid chromatography (LC) for the precise quantification of Ketotifen in various matrices.[1][2]
Q2: What are the critical purity attributes for this compound?
A2: The two most critical purity attributes for this compound, as with most deuterated internal standards, are its chemical purity and its isotopic purity. Chemical purity refers to the percentage of the compound that is the desired molecule, while isotopic purity (or isotopic enrichment) refers to the percentage of the labeled positions that contain a deuterium (B1214612) atom.
Q3: What are the typical acceptance criteria for the purity of a deuterated internal standard like this compound?
A3: While specifications can vary by supplier and application, typical acceptance criteria for high-quality deuterated internal standards are:
-
Chemical Purity: >98%
-
Isotopic Purity (Enrichment): ≥98%
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which will provide batch-specific purity data.[3]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive purity assessment. HRMS is ideal for determining isotopic purity by differentiating between molecules with varying numbers of deuterium atoms.[4] Proton NMR (¹H-NMR) is particularly effective for quantifying the amount of the residual non-deuterated compound and confirming the positions of the deuterium labels.[4]
Data Presentation
Table 1: Representative Certificate of Analysis Data for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual |
| Chemical Purity | ≥98.0% | 99.5% | HPLC/UV |
| Isotopic Purity | ≥98% Deuterium Enrichment | 99.2% | HRMS |
| Molecular Formula | C18H13D4NOS | C18H13D4NOS | - |
| Molecular Weight | 299.42 g/mol | 299.42 g/mol | - |
| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |
| Solubility | Soluble in Methanol (B129727) | Conforms | Visual |
Note: The data presented in this table is representative and may not reflect the exact values for a specific batch. Always refer to the batch-specific Certificate of Analysis provided by the supplier.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of the compound.
-
Method:
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system.
-
Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled impurity (d0) and the deuterated species (d4).
-
Calculate the isotopic purity by determining the relative abundance of the d4 peak compared to the sum of all related isotopic peaks.
-
Protocol 2: Assessment of Chemical Purity and Identity by ¹H-NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Acquire a standard ¹H-NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the spectrum for the presence of signals corresponding to the non-deuterated positions of the molecule to confirm its identity.
-
The absence or significant reduction of proton signals at the expected deuteration sites confirms the high isotopic enrichment.
-
Integrate the signals of any observed impurities against the signal of a known proton in the molecule to quantify chemical purity.
-
Troubleshooting Guides
Issue 1: Observation of a Significant Peak at the Mass of the Unlabeled Analyte (Ketotifen) in the Internal Standard Solution.
| Possible Cause | Troubleshooting Step |
| Isotopic Impurity: The deuterated standard contains a significant amount of the non-deuterated (d0) species. | 1. Review the Certificate of Analysis for the specified isotopic purity. 2. Re-evaluate the isotopic purity using HRMS. 3. If the d0 content is high, it may lead to an overestimation of the analyte at low concentrations. Consider using a different batch of the internal standard with higher isotopic purity. |
| In-source Back-Exchange: Deuterium atoms are exchanging with protons in the mass spectrometer's ion source. | 1. Optimize ion source conditions (e.g., temperature, solvent composition). 2. Ensure the use of aprotic solvents where possible. |
Issue 2: Chromatographic Separation of Ketotifen and this compound.
| Possible Cause | Troubleshooting Step |
| Isotope Effect: The presence of heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column. This is a known phenomenon. | 1. This may not be a problem if the separation is consistent and does not impact quantification. 2. If co-elution is required, adjust the chromatographic method (e.g., mobile phase composition, gradient, or temperature) to minimize the separation. 3. Ensure that the retention time shift does not cause the analyte and internal standard to elute in regions of differential matrix effects. |
Issue 3: Inconsistent or Drifting Internal Standard Response.
| Possible Cause | Troubleshooting Step |
| Instability of the Compound: The deuterated standard may be degrading in the sample or stock solution. | 1. Investigate the stability of this compound under the storage and analytical conditions. 2. Prepare fresh stock and working solutions. 3. Avoid prolonged exposure to light or extreme temperatures. |
| Matrix Effects: Components in the sample matrix may be suppressing or enhancing the ionization of the internal standard. | 1. While a deuterated internal standard is designed to compensate for matrix effects, significant and variable matrix components can still cause issues. 2. Improve the sample clean-up procedure to remove interfering matrix components. |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: A logical diagram for troubleshooting common issues.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Ketotifen Fumarate Impurities | SynZeal [synzeal.com]
- 4. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Method Validation for Ketotifen Impurity 3-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Ketotifen (B1218977) impurity 3-d4, a critical reference standard in the quality control of Ketotifen formulations. The following sections detail experimental protocols and present comparative performance data to assist in selecting the most suitable analytical method for your research and development needs.
Introduction to Analytical Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). This guide focuses on the application of these principles to the analysis of Ketotifen impurity 3-d4. This deuterated impurity serves as an internal standard for chromatographic assays, enhancing the accuracy of quantification.[1][2]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are two common techniques for the analysis of pharmaceutical impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for separating and quantifying components in a mixture.[3][4][5][6][7] For the analysis of Ketotifen and its impurities, reversed-phase chromatography is often employed.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, sensitivity, and selectivity compared to HPLC-UV.[8][9][10] The use of a deuterated internal standard like this compound is particularly advantageous in LC-MS/MS to correct for matrix effects and variations in sample preparation and injection volume.[10]
Quantitative Data Summary
The following tables summarize typical performance characteristics for HPLC-UV and UPLC-MS/MS methods in the analysis of Ketotifen and its impurities. The data is compiled from various studies to provide a comparative overview.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 0.4 - 10.0 µg/mL[11] | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.24% - 101.8%[11] | 97.56% - 106.31%[10] |
| Precision (% RSD) | < 2%[4] | < 15%[10] |
| Limit of Detection (LOD) | 2.89 µg/mL[4] | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 9.63 µg/mL[4] | 0.1 ng/mL |
Table 2: Typical Chromatographic Conditions
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Column | Reversed-phase C18 or C8[5][6] | Luna® Hilic[10] |
| Mobile Phase | Phosphate (B84403) buffer/acetonitrile[5] | Ammonium (B1175870) formate (B1220265)/acetonitrile (B52724) with formic acid[10] |
| Flow Rate | 1.0 - 1.5 mL/min[4][5] | 0.2 mL/min[10] |
| Detection | UV at ~298 nm[5] | ESI Positive, MRM mode[10] |
| Internal Standard | Not always used | This compound (Ketotifen-d3)[10] |
Experimental Protocols
Detailed methodologies for key experiments in the validation of an analytical method for this compound are provided below.
HPLC-UV Method Protocol
Objective: To validate an HPLC-UV method for the quantification of Ketotifen impurity 3.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.0) and acetonitrile (70:30, v/v).[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Detection Wavelength: 298 nm.[5]
-
Standard Preparation: Prepare a stock solution of Ketotifen impurity 3 reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Ketotifen in the mobile phase.
-
Validation Experiments:
-
Linearity: Inject the calibration standards and plot the peak area against concentration. Perform linear regression analysis.
-
Accuracy: Analyze samples with known concentrations of the impurity (spiked samples) and calculate the percentage recovery.
-
Precision: Perform replicate injections of a single sample (repeatability) and analyze samples on different days with different analysts (intermediate precision). Calculate the relative standard deviation (RSD).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
UPLC-MS/MS Method Protocol
Objective: To validate a UPLC-MS/MS method for the quantification of Ketotifen using this compound as an internal standard.
-
Chromatographic System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A Luna® Hilic column (50 × 2.0 mm i.d., 3 μm).[10]
-
Mobile Phase:
-
Flow Rate: 0.2 mL/min.[10]
-
Mass Spectrometric Detection:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard (this compound) to all standards and samples.
-
Validation Experiments: Perform the same validation experiments as for the HPLC-UV method, but use the peak area ratio of the analyte to the internal standard for quantification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the validation of an analytical method using this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control where sensitivity requirements are in the microgram-per-milliliter range. UPLC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies or when very low levels of the impurity need to be quantified. The use of this compound as an internal standard is highly recommended for UPLC-MS/MS to ensure the highest level of accuracy and precision.
References
- 1. Norketotifen-d4 HCl (this compound HCl) - CAS - 34580-20-6 (non-labelled) | Axios Research [axios-research.com]
- 2. veeprho.com [veeprho.com]
- 3. rroij.com [rroij.com]
- 4. ajprr.com [ajprr.com]
- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 6. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Ketotifen Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of ketotifen (B1218977) in biological matrices. The objective is to offer a comprehensive resource for selecting the most appropriate method based on specific research or clinical needs. The information presented is collated from peer-reviewed studies and focuses on key performance characteristics and experimental protocols.
Comparative Analysis of Validated Bioanalytical Methods
The performance of a bioanalytical method is critical for the accurate determination of drug concentrations in pharmacokinetic, toxicokinetic, and bioequivalence studies. The following table summarizes the validation parameters of several published methods for ketotifen analysis, offering a clear comparison of their capabilities.
| Method | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (% RSD) | Recovery (%) | Internal Standard | Reference |
| LC-MS/MS | Human Plasma | Not Specified | 10 pg/mL | -2.4 to 3.4 | < 8.2 (Intra- & Inter-day) | Not Specified | Diphenhydramine | [1] |
| LC-MS | Human Plasma | 0.5 - 20.0 ng/mL | 0.5 ng/mL | Acceptable | Improved | 98.04 | Pizotifen | [2][3] |
| LC-MS/MS | Beagle Dog Plasma | 0.02 - 20 ng/mL | 0.02 ng/mL | 97.56 to 106.31 | 2.28 - 6.67 (Intra-day), 3.14 - 7.56 (Inter-day) | Not Specified | Ketotifen-d3 | [4][5] |
| RP-HPLC | Rabbit Plasma | 9 - 360 ng/mL | 9 ng/mL | Within guidelines | Within guidelines | Within guidelines | Remogliflozin | [6] |
| HPLC | Pharmaceutical Formulations | 0.15 - 145.43 µg/mL | Not Specified | Validated | Validated | Not Specified | Not Specified | [7][8] |
| RP-HPLC | Marketed Dosage Forms | 10.9 - 54.5 µg/mL | 9.63 µg/mL | 80 - 110 | < 7.3 | 80 - 110 | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. Below are summaries of the experimental protocols for the key methods cited in this guide.
LC-MS/MS Method in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Ionization: Electrospray ionization (ESI).
-
Internal Standard: Diphenhydramine.
-
Key Feature: High sensitivity with a lower limit of quantitation of 10 pg/mL.
LC-MS Method in Human Plasma[2][3]
-
Sample Preparation: Enzyme hydrolysis with a combination of beta-glucuronidase and aryl sulfatase, followed by liquid-liquid extraction.
-
Chromatography: Reverse phase gradient system with a switching column technique.
-
Detection: Selected Ion Monitoring (SIM) LC-MS.
-
Internal Standard: Pizotifen.
-
Key Feature: Aims to determine the total amount of ketotifen (unchanged and conjugated).
LC-MS/MS Method in Beagle Dog Plasma[4][5]
-
Sample Preparation: Liquid-liquid extraction with methyl tertiary-butyl ether.[5]
-
Chromatography: Luna® Hilic column (50 × 2.0 mm i.d., 3 μm) with a Nexera X2 HPLC system.[5]
-
Mobile Phase:
-
A: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0).[4][5]
-
-
Detection: API 4000 mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) positive ionization.[4][5]
-
Transitions: m/z 310.2 → 96.0 for Ketotifen and m/z 313.2 → 99.1 for Ketotifen-d3.[4][5]
RP-HPLC Method in Rabbit Plasma[6]
-
Sample Preparation: Protein Precipitation.
-
Chromatography: Discovery C18 column (150x 4.6 mm, 5m).
-
Mobile Phase: Buffer Na2HPO4: Methanol (55:45) at a flow rate of 1.0ml/min.
-
Detection: UV at 222.0nm.
-
Internal Standard: Remogliflozin.
General Workflow for Bioanalytical Method Validation
The development and validation of a robust bioanalytical method is a prerequisite for its application in regulated studies and for any subsequent cross-validation. The following diagram illustrates the typical workflow of bioanalytical method validation.
Conclusion
The choice of a bioanalytical method for ketotifen quantification depends on the specific requirements of the study. LC-MS/MS methods generally offer the highest sensitivity, making them suitable for pharmacokinetic studies where low concentrations are expected.[1][4][5] HPLC methods, while typically less sensitive, can be robust and cost-effective for the analysis of pharmaceutical formulations.[6][7][8][9] The data and protocols summarized in this guide provide a foundation for researchers to select and implement the most appropriate analytical strategy for their needs. When multiple methods or laboratories are involved in generating data for a single study, a cross-validation should be performed to ensure the consistency and reliability of the results.
References
- 1. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Simple and Validated LC-MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jazindia.com [jazindia.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajprr.com [ajprr.com]
A Comparative Guide to Internal Standards for Ketotifen Quantification
In the precise world of bioanalysis, particularly for quantifying therapeutic agents like Ketotifen (B1218977), the choice of an internal standard (IS) is paramount to ensuring accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis without interfering with its measurement. This guide provides a detailed comparison of Ketotifen impurity 3-d4, a stable isotope-labeled (SIL) internal standard, with other common alternatives used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The gold standard in LC-MS bioanalysis is the use of a SIL version of the analyte.[1][2][3] These standards, such as this compound or Ketotifen-d3, share near-identical chemical and physical properties with the target analyte. This ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement from the biological matrix, thus providing the most accurate correction for experimental variability.[4]
Alternatives include structural analogs (e.g., Diphenhydramine) or unrelated compounds (e.g., Propyl parahydroxybenzoate). While more accessible, these standards may have different extraction recoveries, retention times, and ionization efficiencies, reducing their ability to effectively compensate for matrix effects and other sources of error.[1]
Performance Data Comparison
The following table summarizes validation data from studies using different types of internal standards for the quantification of Ketotifen in biological matrices. The data for the SIL standard (Ketotifen-d3) is used as a benchmark representative of the expected performance for this compound.
| Parameter | Ketotifen-d3 (SIL IS)[5] | Diphenhydramine (Analog IS)[6] | Acceptance Criteria (FDA/ICH M10)[7] |
| Intra-Day Precision (%RSD) | 2.28% - 6.67% | < 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Day Precision (%RSD) | 3.14% - 7.56% | < 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-Day Accuracy (%) | 97.56% - 106.31% | -2.4% to 3.4% (97.6% - 103.4%) | Within ±15% (±20% at LLOQ) |
| Inter-Day Accuracy (%) | Not explicitly stated, but within overall acceptance | -2.4% to 3.4% (97.6% - 103.4%) | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 10 pg/mL (0.01 ng/mL) | Sufficient for study requirements |
Note: Data is compiled from separate studies and serves for comparative illustration. RSD = Relative Standard Deviation; LLOQ = Lower Limit of Quantification.
As the data illustrates, methods employing a stable isotope-labeled internal standard like Ketotifen-d3 readily achieve high levels of precision and accuracy, comfortably meeting the stringent requirements set by regulatory bodies like the FDA.[5] While methods with structural analogs can also be validated successfully, SILs provide a greater degree of confidence in the data's integrity by more effectively correcting for analytical variability.[2][8]
Experimental Protocols
A robust bioanalytical method is the foundation of any comparison. Below is a representative LC-MS/MS protocol for the determination of Ketotifen in human plasma, into which any of the compared internal standards would be introduced.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tertiary-butyl ether as the extraction solvent.
-
Vortex vigorously for 10 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5-10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute Ketotifen, followed by re-equilibration.
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualized Workflow and Mechanism of Action
To provide further context for researchers, the following diagrams illustrate a typical bioanalytical workflow and the pharmacological mechanism of Ketotifen.
Caption: Bioanalytical workflow for Ketotifen quantification using an internal standard.
Ketotifen exerts its therapeutic effects through a dual mechanism: it is a potent H1-histamine receptor antagonist and a mast cell stabilizer, which inhibits the release of inflammatory mediators.[9][10][11][12]
Caption: Dual mechanism of action of Ketotifen as an antihistamine and mast cell stabilizer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
- 11. Ketotifen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
A Comparative Guide to Isotopic Purity Determination of Ketotifen Impurity 3-d4
This guide provides a comprehensive comparison of analytical methods for determining the isotopic purity of deuterated Ketotifen Impurity 3 (Keto-d4). The focus is on providing researchers, scientists, and drug development professionals with objective data and detailed protocols to select the most suitable method for their needs.
Introduction to Isotopic Purity Analysis
The determination of isotopic purity is a critical step in the development and quality control of isotopically labeled compounds like Ketotifen Impurity 3-d4. Accurate assessment of the deuterium (B1214612) incorporation is essential for its use as an internal standard in pharmacokinetic studies and other quantitative analyses. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, precision, and the nature of the information provided.
Comparison of Analytical Methodologies
The two primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) is a powerful technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio of ions, MS can differentiate between the deuterated and non-deuterated forms of a compound. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose due to its high mass accuracy and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, can also be used to assess isotopic purity. ¹H NMR can quantify the reduction in signal intensity at the site of deuteration, while ²H NMR directly detects the deuterium nuclei.
Below is a comparative summary of these techniques for the analysis of this compound.
Quantitative Data Summary
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures mass-to-charge ratio to determine isotopic distribution. | Measures the magnetic properties of atomic nuclei to identify and quantify isotopes. |
| Sample Requirement | Low (µg to ng) | High (mg) |
| Sensitivity | High | Moderate to Low |
| Precision | High (can detect low levels of isotopic variants) | Moderate |
| Throughput | High | Low |
| Information Provided | Isotopic distribution (M, M+1, M+2, etc.) | Site-specific deuteration and overall isotopic enrichment. |
| Key Advantages | High sensitivity, high throughput, provides detailed isotopic distribution. | Provides information on the specific location of deuterium atoms, non-destructive. |
| Key Limitations | Can be affected by ion suppression, may not distinguish positional isomers. | Lower sensitivity, requires higher sample concentration, longer analysis time. |
Experimental Protocols
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
Instrumental Analysis:
-
Infuse the working solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire full scan mass spectra in positive ion mode over a relevant m/z range that includes the molecular ions of the deuterated and non-deuterated forms of the impurity.
-
Ensure the mass resolution is set to a high value (e.g., > 60,000) to accurately resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms of Ketotifen Impurity 3.
-
Calculate the area under the curve for each isotopic peak.
-
The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all isotopic species.
Formula:
-
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard with a well-defined proton signal if quantitative ¹H NMR is to be performed.
-
-
Instrumental Analysis (¹H NMR):
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Integrate the signal corresponding to the protons at the site of deuteration and compare it to the integral of a signal from a non-deuterated position in the molecule or the internal standard.
-
-
Instrumental Analysis (²H NMR):
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the expected chemical shift for the deuterium atoms confirms their presence. The integral of this signal can be used to determine the relative amount of deuterium.
-
-
Data Analysis:
-
For ¹H NMR, the isotopic purity is determined by the reduction in the integral of the signal at the deuterated position relative to a non-deuterated position.
-
For ²H NMR, the isotopic purity can be estimated by comparing the integral of the deuterium signal to that of a reference standard.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
Conclusion
Both HRMS and NMR spectroscopy are valuable techniques for the determination of the isotopic purity of this compound. The choice of method will depend on the specific requirements of the analysis. HRMS is generally preferred for its high sensitivity, high throughput, and ability to provide detailed isotopic distribution, making it ideal for routine quality control. NMR, on the other hand, offers valuable information on the site of deuteration and is a non-destructive technique, which can be advantageous when sample material is limited or further analysis is required. For a comprehensive characterization, the use of both techniques is often recommended.
A Comparative Guide to the Qualification of Ketotifen Impurity 3-d4 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of pharmaceutical development, the qualification of reference standards is a critical step to ensure the accuracy and reliability of quantitative methods. This guide provides a comparative analysis of Ketotifen Impurity 3-d4, a deuterated stable isotope-labeled internal standard, against its non-labeled analog for the quantification of Ketotifen Impurity 3. This impurity, identified as 4-(1-Methylpiperidin-4-yl)-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-ol, is a relevant compound in the quality control of Ketotifen Fumarate, an antihistamine medication.[1][3] The use of a deuterated internal standard is best practice for mass spectrometry-based bioanalysis to control for variability in sample extraction, injection, and ionization.[4]
Comparison of Analytical Reference Standards
The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy of quantification.[5][6] Unlike using a structurally similar but different molecule, a SIL standard co-elutes with the analyte and has nearly identical physicochemical properties, making it the ideal choice for LC-MS/MS assays.[4][5]
| Parameter | This compound (Internal Standard) | Ketotifen Impurity 3 (Analyte Standard) | Justification |
| Primary Application | Internal Standard for quantitative mass spectrometry (LC-MS/MS) | Primary quantitative and qualitative reference standard | The d4-standard is specifically designed for use as an internal standard to normalize for analytical variability.[4][7] The non-labeled standard is used for calibration curves and identification.[3] |
| Chemical Purity (Typical) | >98% (by HPLC/NMR) | >98% (by HPLC/NMR) | High chemical purity is essential for both standards to ensure that measurements are not confounded by other impurities. |
| Isotopic Purity (Typical) | >99% Deuterium incorporation | Not Applicable | High isotopic purity is critical to prevent signal overlap between the internal standard and the analyte. A mass increase of +4 amu is generally sufficient to distinguish the two compounds.[4] |
| Mass Difference | +4 Da compared to analyte | Not Applicable | Allows for clear differentiation between the analyte and the internal standard in a mass spectrometer.[2] |
| Chromatographic Behavior | Co-elutes with the non-labeled analyte | Sets the retention time for method development | Ideal internal standards co-elute to ensure they experience the same matrix effects and analytical conditions as the analyte.[4] |
Experimental Protocols
Accurate quantification of Ketotifen Impurity 3 relies on robust and validated analytical methods. Below are representative protocols for both High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification.
Protocol 1: Purity Assessment by RP-HPLC
This method is suitable for determining the chemical purity of both the deuterated and non-deuterated reference standards.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., YMC AM12S05-1506WT or equivalent).[8]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Methanol (B129727) or Acetonitrile) and an aqueous buffer (e.g., 0.04M Na₂HPO₄).[9]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare standard solutions of the reference material in a suitable diluent (e.g., methanol) at a known concentration (e.g., 10-60 µg/mL).[9]
-
Inject the solution into the HPLC system.
-
Record the chromatogram and determine the area percentage of the main peak relative to all other peaks to calculate purity.
-
Protocol 2: Quantification by LC-MS/MS using an Internal Standard
This method is designed for the accurate quantification of Ketotifen Impurity 3 in a sample matrix (e.g., from a drug substance or formulation).
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
Column: C18 reverse-phase column suitable for UPLC.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol with 0.1% formic acid in water.
-
Flow Rate: 0.4-0.6 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
Ketotifen Impurity 3: m/z 312.4 → [Fragment ion]
-
This compound: m/z 316.4 → [Same fragment ion]
-
-
Procedure:
-
Prepare a series of calibration standards containing known concentrations of Ketotifen Impurity 3.
-
Spike each calibration standard and the unknown sample with a fixed concentration of the this compound internal standard solution.
-
Inject the samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of Ketotifen Impurity 3 in the unknown sample using the regression equation from the calibration curve.
-
Visualizing Workflows
To better illustrate the processes involved in utilizing these reference standards, the following diagrams outline the key workflows.
Caption: A typical workflow for the qualification of a chemical reference standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. alentris.org [alentris.org]
- 2. nbinno.com [nbinno.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. saspublishers.com [saspublishers.com]
- 9. ajprr.com [ajprr.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Ketotifen Fumarate Impurities | SynZeal [synzeal.com]
A Comparative Guide to the Bioanalysis of Ketotifen: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents in biological matrices is paramount. This guide provides an objective comparison of the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of ketotifen (B1218977), a potent antihistamine, utilizing either a deuterated internal standard (IS) or non-deuterated, structurally analogous internal standards.
The use of an appropriate internal standard is critical in bioanalytical method development to compensate for variability during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and toxicokinetic data. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard due to their physicochemical properties being nearly identical to the analyte. This guide presents a comprehensive overview of the accuracy and precision of ketotifen analysis with a deuterated IS and compares it with methods employing non-deuterated alternatives, supported by experimental data.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of the bioanalytical method. Below is a summary of the performance characteristics of LC-MS/MS methods for ketotifen analysis using a deuterated internal standard (Ketotifen-d3) and two different non-deuterated internal standards (Diphenhydramine and Pizotifen).
Table 1: Method Performance with Deuterated Internal Standard (Ketotifen-d3)
| Validation Parameter | Result |
| Linearity Range | 0.02–5 ng/mL[1] |
| Correlation Coefficient (r) | > 0.997[1] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] |
| Intra-day Precision (%RSD) | 2.28% - 6.67%[1][2] |
| Inter-day Precision (%RSD) | 3.14% - 7.56%[1][2] |
| Intra-day Accuracy (%) | 97.56% - 106.31%[1][2] |
| Inter-day Accuracy (%) | 97.56% - 106.31%[1][2] |
| Mean Recovery (Ketotifen) | 99.71% - 102.30%[2] |
| Mean Recovery (Ketotifen-d3) | 92.40%[2] |
Table 2: Method Performance with Non-Deuterated Internal Standards
| Internal Standard | Validation Parameter | Result |
| Diphenhydramine (B27) | Lower Limit of Quantification (LLOQ) | 10 pg/mL[3] |
| Intra-day Precision (%RSD) | < 8.2%[3] | |
| Inter-day Precision (%RSD) | < 8.2%[3] | |
| Accuracy (%) | -2.4% to 3.4%[3] | |
| Pizotifen | Linearity Range | 0.5 - 20.0 ng/mL[4] |
| Absolute Recovery (Ketotifen) | 98.04%[4] | |
| Absolute Recovery (Pizotifen) | 95.13%[4] |
Key Observations:
-
The use of a deuterated internal standard (Ketotifen-d3) demonstrates excellent accuracy and precision, with values well within the acceptable limits set by regulatory agencies.[1][2]
-
The method employing diphenhydramine as an internal standard also shows good precision and accuracy.[3]
-
A study comparing the extraction efficiency of Ketotifen-d3 to another non-deuterated IS, oxybutynin (B1027) chloride, found that the deuterated analog had a significantly higher recovery rate.[2] This highlights a key advantage of using a stable isotope-labeled IS, as its extraction behavior is more likely to mimic that of the analyte.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the LC-MS/MS analysis of ketotifen using both deuterated and non-deuterated internal standards.
Method 1: Ketotifen Analysis with Deuterated Internal Standard (Ketotifen-d3)
Sample Preparation: A liquid-liquid extraction was performed to isolate ketotifen and the internal standard from plasma.[1][2]
Chromatographic Conditions:
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0)[1][2]
Mass Spectrometric Conditions:
Method 2: Ketotifen Analysis with Non-Deuterated Internal Standard (Diphenhydramine)
Sample Preparation: Plasma samples were treated by liquid-liquid extraction.[3]
Chromatographic and Mass Spectrometric Conditions: The analysis was conducted using an LC-MS/MS system with an electrospray ionization interface.[3] Specific details on the column, mobile phase, and exact mass transitions were not available in the provided search results.
Method 3: Ketotifen Analysis with Non-Deuterated Internal Standard (Pizotifen)
Sample Preparation: An enzyme hydrolysis of conjugated ketotifen was performed, followed by a liquid-liquid extraction as a cleaning step.[4]
Chromatographic and Mass Spectrometric Conditions: The quantitative determination was achieved using selected ion monitoring (SIM) LC-MS.[4] The chromatographic separation utilized a reverse-phase gradient system with a column switching technique.[4] Further specific details were not available in the provided search results.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the bioanalysis of ketotifen using a deuterated internal standard.
Caption: Experimental workflow for ketotifen analysis using a deuterated internal standard.
Conclusion
The data presented in this guide demonstrates that while acceptable results can be obtained using non-deuterated internal standards, the use of a deuterated internal standard, such as Ketotifen-d3, generally offers superior performance in terms of accuracy, precision, and recovery. The near-identical physicochemical properties of a deuterated IS to the analyte ensure that it more effectively compensates for variations throughout the analytical process, leading to more reliable and robust bioanalytical data. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, the use of a deuterated internal standard is the recommended approach for the bioanalysis of ketotifen.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Linearity and Range for Ketotifen Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of ketotifen (B1218977) is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide provides an objective comparison of the linearity and range of various analytical methods used for ketotifen quantification, supported by experimental data from published studies.
Quantitative Data Summary
The performance of different analytical methods for the quantification of ketotifen is summarized in the table below, focusing on the key parameters of linearity and range.
| Analytical Method | Linearity Range | Regression Equation | Correlation Coefficient (r²) | Reference |
| RP-HPLC-UV | 10.9–54.5 µg/mL | y = 27714x - 79111 | 0.9945 | [1][2] |
| RP-HPLC | 10-50 mg/ml | y = 0.0278X + 0.0184 | 0.9997 | [3] |
| RP-HPLC | 10.0 to 35.0 μg / ml | Not Provided | 0.9999 | [4] |
| RP-HPLC | 0.1 to 100 µ g/tube | y = 0.02768X + 0.00549 | 0.9998 (r) | [5] |
| RP-HPLC | 0.6023 to 1.017 mg/ml | Not Provided | Not Provided | [6] |
| LC-MS/MS | 0.02–5 ng/mL | Not Provided | > 0.997 (r) | [7] |
| LC-MS | 0.5 to 20.0 ng/ml | Not Provided | Not Provided | [8][9] |
| Spectrophotometry | 5 - 15 μg ml-1 | y=0.8024x- 0.0183 | 0.9998 (r) | [10] |
| Spectrophotometry | 50-250 microg/ml | Not Provided | Not Provided | [11][12] |
| Spectrophotometry | 0.4–8.0 μg mL−1 | Not Provided | Not Provided | [13] |
| Spectrophotometry | 0.4–10.0 μg mL−1 | Not Provided | Not Provided | [13] |
| UV Spectrophotometry | 10-100 ng/ml | y = 0.0278 X + 0.0184 | 0.9997 | [14] |
| Densitometry (HPTLC) | 5-15 µ g/spot | Not Provided | 0.9955 (R) | [15] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
-
Objective: To quantify ketotifen fumarate (B1241708) in pharmaceutical dosage forms.
-
Instrumentation: An isocratic RP-HPLC system with a UV-Visible detector.
-
Chromatographic Conditions:
-
Column: C18 (e.g., Thermo C18, 250mm x 4.6mm)[3].
-
Mobile Phase: A mixture of methanol (B129727) and 0.04 M Na2HPO4 buffer (pH 4.8) in a 50:50 ratio[1]. Another study used methanol and 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) in a 30:70 v/v ratio[3].
-
Column Temperature: 26.5°C[1].
-
-
Standard Preparation: A standard stock solution of ketotifen fumarate is prepared by dissolving an accurately weighed amount in methanol. Calibration standards are prepared by serial dilution of the stock solution to achieve concentrations within the desired linear range (e.g., 10-60 μg/mL)[1].
-
Sample Preparation: For tablet formulations, a number of tablets are weighed and powdered. An amount of powder equivalent to a specific dose of ketotifen is dissolved in the mobile phase, sonicated, and filtered before injection into the HPLC system[3].
-
Linearity Assessment: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the regression line[1].
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To determine the concentration of ketotifen in biological matrices like beagle dog plasma[7].
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (e.g., API 4000)[7].
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Luna® Hilic column (50 × 2.0 mm i.d., 3 μm)[7].
-
Mobile Phase: A gradient of 10 mmol/L ammonium formate (B1220265) (pH 3.0) and 0.05% formic acid in acetonitrile[7].
-
Flow Rate: 0.2 mL/min[7].
-
Ionization Mode: Electrospray ionization (ESI) in positive mode[7].
-
Monitoring Mode: Multiple reaction monitoring (MRM)[7]. The transitions monitored were m/z 310.2 → 96.0 for ketotifen and m/z 313.2 → 99.1 for the internal standard (ketotifen-d3)[7].
-
-
Standard and Sample Preparation:
-
Linearity Assessment: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity is confirmed if the correlation coefficient (r) is greater than 0.99[7].
3. Spectrophotometry
-
Objective: For the quantitative estimation of ketotifen fumarate in bulk and pharmaceutical formulations.
-
Principle: This method is based on the formation of a colored complex between ketotifen and a reagent, which can be measured spectrophotometrically. For example, the formation of a yellow ion-association complex with bromocresol purple in acetone[10].
-
Instrumentation: A UV-Visible spectrophotometer.
-
Methodology:
-
Reagent Preparation: A solution of the complexing agent (e.g., 0.15% bromocresol purple in acetone) is prepared[10].
-
Standard Preparation: A stock solution of ketotifen is prepared in a suitable solvent (e.g., acetone). Aliquots of this solution are taken to prepare a series of concentrations for the calibration curve[10].
-
Complex Formation: The reagent is added to each standard solution, and the volume is made up with the solvent. The absorbance of the resulting colored complex is measured at the wavelength of maximum absorption (e.g., 399 nm for the bromocresol purple complex) against a reagent blank[10].
-
-
Linearity Assessment: A calibration graph is constructed by plotting the absorbance values versus the corresponding concentrations. The linearity is determined by the regression equation and the correlation coefficient of the plot[10].
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of ketotifen, applicable to the methods described above.
Caption: Generalized workflow for ketotifen quantification.
References
- 1. ajprr.com [ajprr.com]
- 2. [PDF] Analytical Method Validation and Simultaneous Determination of Ketotifen Fumarate and Cyproheptadine Hydrochloride in Divided Powder by RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. saspublishers.com [saspublishers.com]
- 6. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 11. Spectrophotometric estimation of ketotifen fumarate from tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Sensitive Quantification of Norketotifen: Evaluating the Performance of a Deuterated Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of norketotifen (B1244999), the active metabolite of the anti-allergic drug ketotifen (B1218977). A special focus is placed on the use of a deuterium-labeled internal standard (d4-norketotifen) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for achieving the lowest limits of detection. The performance of this benchmark method is compared with alternative analytical techniques, supported by experimental data and detailed protocols.
Norketotifen, the pharmacologically active metabolite of ketotifen, is a potent H1-antihistamine and mast cell stabilizer. Accurate and sensitive quantification of norketotifen in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of analytical method significantly impacts the reliability and sensitivity of these measurements. This guide aims to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Methods for Norketotifen Quantification
The following table summarizes the performance characteristics of various analytical methods for the quantification of norketotifen and its parent compound, ketotifen. The use of a deuterated internal standard with LC-MS/MS consistently provides the highest sensitivity.
| Analytical Method | Analyte | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) / Limit of Detection (LOD) | Reference |
| LC-MS/MS | Ketotifen | d3-Ketotifen | Beagle Dog Plasma | 0.02 ng/mL (LLOQ) | [1] |
| LC-MS/MS | Ketotifen | Diphenhydramine | Human Plasma | 10 pg/mL (LLOQ) | [2] |
| LC-MS | Ketotifen | Pizotifen | Human Plasma | 0.5 ng/mL (Linear Range Start) | [3] |
| HPLC-UV | Phloretin (similar polyphenol) | Daidzein | Rat Serum | 0.5 µg/mL (LOQ) | |
| HPLC-FLD | Cyclohexylamine (B46788) | - | Biological Fluids | 0.49 ng/mL (LOD) | [4] |
| GC-MS | Cyclohexylamine | - | Biological Fluids | 1.55 ng/mL (LOD) | [4] |
Note: Data for a d4-norketotifen standard was not explicitly found in a single publication. However, the LLOQ of 0.02 ng/mL achieved for ketotifen using a d3-ketotifen standard is a strong indicator of the high sensitivity achievable for norketotifen with a corresponding deuterated standard.
Experimental Protocols
Key Experiment: Quantification of Norketotifen in Plasma using LC-MS/MS with a d4-Norketotifen Internal Standard
This protocol is a representative procedure based on established methods for the analysis of ketotifen and other small molecules in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the d4-norketotifen internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Norketotifen: To be determined by direct infusion of a norketotifen standard.
-
d4-Norketotifen: To be determined by direct infusion of the d4-norketotifen standard.
-
-
Collision Energy and other MS parameters: Optimized for each transition to achieve maximum sensitivity.
Mandatory Visualizations
Signaling Pathways
Norketotifen exerts its therapeutic effects primarily through two mechanisms: antagonism of the histamine (B1213489) H1 receptor and inhibition of the release of pro-inflammatory cytokines like TNF-alpha.
Caption: Experimental workflow for norketotifen quantification.
Caption: Norketotifen's antagonism of the H1 receptor pathway.
Caption: Proposed inhibition of the TNF-α signaling pathway by norketotifen.
References
- 1. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Guide to Regulatory Compliance with Stable Isotope-Labeled Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory compliance and the generation of reliable data. The choice of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and other alternatives, supported by experimental data, to facilitate informed decisions in alignment with global regulatory guidelines.
The use of an internal standard (IS) in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS), is fundamental to correct for variability during sample processing and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, which strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.[1][2]
SIL-ISs are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1] This structural similarity ensures they behave almost identically during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[1] While structural analog internal standards are a viable alternative when SIL-ISs are unavailable, their performance can be less reliable.[1]
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The superiority of SIL-ISs is evident when comparing key bioanalytical validation parameters. The use of a SIL-IS generally results in significantly better accuracy and precision.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Analog IS | Rationale for Performance Difference |
| Accuracy (%) | Typically within ±5% of the nominal value. In a study on the drug tacrolimus (B1663567), accuracy was found to be between 99.55-100.63%.[3] | Can be acceptable, but may show greater deviation. For tacrolimus, accuracy with an analog IS was 97.35-101.71%.[3] | The near-identical chemical nature of a SIL-IS allows it to more effectively compensate for variability in sample preparation and matrix effects, leading to a more accurate measurement of the analyte. |
| Precision (%CV) | Typically <10%.[2] For tacrolimus, imprecision was <3.09%.[3] | Can be >15%.[2] For tacrolimus, imprecision with an analog IS was <3.63%.[3] | Because a SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, it provides better normalization of the analytical signal, resulting in lower variability. |
| Matrix Effect | Effectively compensated (typically <5% difference between analyte and IS). For tacrolimus, the matrix effect was perfectly compensated at 0.89%.[3] | Inconsistent compensation (can be >20% difference). For tacrolimus, the matrix effect was compensated to -0.97%, showing comparable performance in this specific case.[3] | The structural and chromatographic similarity of a SIL-IS to the analyte ensures that it is affected by matrix components in the same way, allowing for effective correction. Differences in the physicochemical properties of analog IS can lead to differential matrix effects. |
| Extraction Recovery | Consistent and reproducible, closely tracking the analyte's recovery. | Can be more variable and may not consistently mirror the analyte's recovery. | A SIL-IS, being chemically and physically analogous to the analyte, will exhibit very similar partitioning behavior during extraction procedures, leading to more consistent recovery. |
Regulatory Acceptance Criteria for Bioanalytical Method Validation
The ICH M10 guideline provides harmonized acceptance criteria for the validation of bioanalytical methods. Adherence to these criteria is essential for regulatory submission.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean concentration should be within ±15% of the nominal value for quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%. |
| Selectivity | The response from interfering components in blank samples should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[3] |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least six different lots of matrix should not be greater than 15%.[2] |
| Calibration Curve | At least 75% of the non-zero calibration standards should have back-calculated concentrations within ±15% of the nominal value (±20% at the LLOQ). |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of bioanalytical methods. Below are protocols for key validation experiments.
Protocol 1: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method across the analytical range.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC, and high QC.
-
Intra-day and Inter-day Analysis:
-
Intra-day: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day: Analyze at least three separate runs on at least two different days.
-
-
Data Analysis: Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level. The accuracy is determined by comparing the mean calculated concentration to the nominal concentration.
Protocol 2: Evaluation of Matrix Effect
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Source Matrix: Obtain blank biological matrix from at least six individual sources.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix extract spiked with analyte and IS.
-
Set C (Pre-extraction Spike): Blank matrix spiked with analyte and IS before extraction.
-
-
Data Analysis:
-
Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A)
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
-
Calculate the CV of the IS-normalized MF across the different matrix lots.
-
The Decisive Advantage of Stable Isotope-Labeled Standards
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[4] While practical and financial constraints sometimes necessitate the use of alternatives, a carefully selected and rigorously validated structural analog can be a suitable option. However, the experimental data and regulatory guidance strongly support the use of SIL-ISs to ensure the highest level of data quality and integrity in drug development.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of Ketotifen Impurity 3-d4: A Procedural Guide
Core Principles of Chemical Waste Disposal
The primary objective in chemical disposal is to prevent its release into the environment.[2] Therefore, Ketotifen impurity 3-d4 should never be discharged into sewer systems or allowed to contaminate waterways or soil.[2] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2] It is the responsibility of the waste generator to determine if the chemical waste meets the criteria for hazardous waste at the time of disposal.[2]
Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, appropriate personal protective equipment (PPE) must be worn. This includes chemical-impermeable gloves, safety goggles, and a lab coat.[2] In the event of a spill, evacuate the immediate area if necessary, ensure adequate ventilation, and remove all sources of ignition.[2] The spill should be cleaned up using chemical absorbent pads, and all contaminated materials must be collected in a suitable, sealed container for disposal as chemical waste.[2]
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on its form. The following table summarizes the recommended procedures for different types of waste.
| Waste Form | Disposal Protocol |
| Solid Waste | Segregation: Do not mix with other waste types.[2]Containment: Place in a suitable, closed, and clearly labeled container.[2]Storage: Store in a designated, secure area for chemical waste.[2]Disposal: Arrange for pickup and disposal through a licensed chemical destruction facility, with controlled incineration being the preferred method.[2] |
| Liquid Solutions | Small, Non-Hazardous Quantities: Mix with an inert material (e.g., cat litter) and dispose of as solid waste. NEVER pour down the drain.[2]Larger Volumes or Hazardous Concentrations: Collect and manage as chemical waste.[2] |
| Contaminated Sharps | Place immediately into a designated sharps container for chemical waste disposal, following institutional guidelines.[2] |
| Contaminated Labware | Grossly Contaminated: Treat as solid Ketotifen waste.[2]Trace Contamination: Decontaminate appropriately before disposal or reuse. |
| Contaminated PPE | Bag and dispose of as chemical waste, segregated from regular trash.[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
It is imperative to always consult and adhere to all applicable federal, state, and local regulations, as well as your institution's specific waste management policies, to ensure the safe and compliant disposal of this compound.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
